SPI-001
Description
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Propriétés
Formule moléculaire |
C30H60O4Si2 |
|---|---|
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
(1R,3R,4aS,4bR,6R,8R,8aS,10S,10aS)-10-[tert-butyl(dimethyl)silyl]oxy-1-(hydroxymethyl)-1,4a,6-trimethyl-8-triethylsilyloxy-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-3-ol |
InChI |
InChI=1S/C30H60O4Si2/c1-12-36(13-2,14-3)34-25-16-21(4)15-24-23(25)17-26(33-35(10,11)28(5,6)7)27-29(8,20-31)18-22(32)19-30(24,27)9/h21-27,31-32H,12-20H2,1-11H3/t21-,22+,23+,24-,25-,26+,27-,29+,30+/m1/s1 |
Clé InChI |
ZNEXGEMINOWQLM-QYLYAQENSA-N |
Origine du produit |
United States |
Foundational & Exploratory
SPY001 (Spyre Therapeutics): An Anti-α4β7 Integrin Antibody
An In-depth Technical Guide on the Core Mechanism of Action of Investigational Drug Candidates Referred to as SPI-001
Disclaimer: The designation "this compound" is not unique and has been used to refer to several distinct investigational compounds in preclinical and clinical development. This guide provides information on the most prominently documented candidates identified through publicly available data. Researchers should verify the specific molecule of interest based on the developing company and therapeutic area.
SPY001 is a novel, half-life extended monoclonal antibody being developed by Spyre Therapeutics for the treatment of Inflammatory Bowel Disease (IBD).[1] Its mechanism of action is centered on the inhibition of the α4β7 integrin.
Core Mechanism of Action
SPY001 targets the α4β7 integrin, a protein found on the surface of a specific subset of T lymphocytes (T helper cells). This integrin plays a crucial role in the trafficking of these immune cells to the gastrointestinal tract. By binding to the α4β7 integrin, SPY001 blocks its interaction with its natural ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of blood vessels in the gut. This blockade prevents the migration of pathogenic T cells from the bloodstream into the intestinal tissue, thereby reducing the inflammatory response that is characteristic of IBD.
Preclinical studies have demonstrated that SPY001 targets the same epitope as vedolizumab, an approved anti-α4β7 antibody, and shows equivalent potency and selectivity.[1] The key innovation of SPY001 lies in its extended half-life, which is approximately three-fold greater than that of vedolizumab.[1] This extended half-life is expected to allow for less frequent dosing, potentially quarterly or even biannually, which could significantly improve patient convenience and compliance.[1]
Signaling Pathway
The therapeutic action of SPY001 is primarily extracellular and does not involve direct manipulation of intracellular signaling pathways. Instead, it physically obstructs a key protein-protein interaction involved in immune cell trafficking.
Quantitative Data
| Parameter | Value | Comparison | Source |
| Half-life | ~80 days | Approximately 3-fold greater than vedolizumab | [1] |
| Target | α4β7 integrin | Same as vedolizumab | [1] |
| Potency & Selectivity | Equivalent to vedolizumab | Head-to-head preclinical studies | [1] |
Experimental Protocols
Detailed experimental protocols for SPY001 are proprietary to Spyre Therapeutics. However, based on the reported data, the following standard methodologies were likely employed:
-
Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) would be used to measure the on-rate, off-rate, and overall binding affinity (KD) of SPY001 to recombinant human α4β7 integrin.
-
Cell-Based Adhesion Assays: An in vitro assay would be conducted where α4β7-expressing cells (e.g., RPMI8866) are allowed to adhere to plates coated with MAdCAM-1. The ability of SPY001 to inhibit this adhesion would be quantified to determine its functional potency (IC50).
-
Pharmacokinetic Studies: Preclinical pharmacokinetic studies would be performed in animal models (e.g., cynomolgus monkeys) to determine the half-life, clearance, and volume of distribution of SPY001. A Phase 1 trial in healthy volunteers has provided human pharmacokinetic data.[1][2][3][4]
-
Pharmacodynamic Studies: Flow cytometry would be used to measure the saturation of α4β7 receptors on circulating lymphocytes from subjects in the Phase 1 trial, confirming target engagement.[1]
Other Investigational Compounds
EPI-001
EPI-001 is a derivative of Bisphenol A diglycidyl ether (BADGE) that has been investigated for the treatment of prostate cancer.[5] Its mechanism of action is multifactorial:
-
Androgen Receptor (AR) Inhibition: EPI-001 covalently binds to the N-terminal domain (NTD) of the androgen receptor, inhibiting its transcriptional activity.[5] This is significant as many existing prostate cancer therapies target the ligand-binding domain (LBD), and EPI-001's mechanism could be effective in cases of resistance involving LBD mutations.[5]
-
PPARγ Modulation: EPI-001 also functions as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[5] Activation of PPARγ has been shown to inhibit the growth of prostate cancer cells.[5]
ISP-001
ISP-001 is a cell-based gene therapy for Mucopolysaccharidosis Type I (MPS I).[6][7] The mechanism involves:
-
Autologous B-Cell Engineering: B-cells are collected from the patient and genetically modified using the Sleeping Beauty transposon system to express α-L-iduronidase (IDUA), the enzyme deficient in MPS I.[6]
-
Enzyme Replacement: These engineered cells, when infused back into the patient, are intended to act as a continuous source of the IDUA enzyme.[6]
SPI-1/SPI1 (PU.1)
SPI-1, also known as PU.1, is a hematopoietic transcription factor.[8] In the context of cancer, particularly colon cancer, it has been shown to:
-
Promote Aerobic Glycolysis: SPI1, in conjunction with its related protein SPIB, drives the expression of glycolytic genes in cancer cells.[8]
-
Tumor-Neutrophil Interplay: Tumor-associated neutrophils can deliver SPI1 mRNA to cancer cells via extracellular vesicles, enhancing their glycolytic activity and promoting tumor progression.[8]
This overview provides a summary of the available information on various compounds referred to as "this compound" or similar designations. For definitive and detailed technical information, direct consultation of the publications and resources from the respective developing organizations is recommended.
References
- 1. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW) 2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 | Mon, 05/05/2025 - 08:00 [ir.spyre.com]
- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. allclinicaltrials.com [allclinicaltrials.com]
- 8. Therapeutic targeting of SPIB/SPI1‐facilitated interplay of cancer cells and neutrophils inhibits aerobic glycolysis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SPI-001: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPI-001 is a potent and selective small molecule kinase inhibitor under investigation for the treatment of various malignancies. This document provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals involved in its ongoing evaluation.
Molecular Structure and Properties
This compound is a phenylaminopyrimidine derivative. Its chemical structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₁N₇O |
| Molecular Weight | 493.6 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 214-217 °C |
| Solubility | Soluble in DMSO and ethanol, sparingly soluble in water |
| pKa | 1.9 and 8.1 |
| LogP | 4.5 |
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, c-Kit, and platelet-derived growth factor receptor (PDGFR). By blocking the activity of these kinases, this compound inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival.
Signaling Pathway
The primary signaling pathway inhibited by this compound is the Bcr-Abl pathway, which is constitutively active in chronic myeloid leukemia (CML). Inhibition of Bcr-Abl kinase activity by this compound blocks the phosphorylation of downstream substrates, leading to the induction of apoptosis in cancer cells.
Unraveling the Role of SPI1 (PU.1) in Cancer Progression: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of SPI1 (Spleen Focus Forming Virus (SFFV) Proviral Integration Oncogene 1), also known as PU.1. SPI1 is a pivotal hematopoietic transcription factor that has emerged as a critical regulator in cancer cell metabolism and tumorigenesis, making it a compelling target for novel therapeutic interventions. This document details the multifaceted role of SPI1 in cancer, the experimental methodologies used to validate it as a target, and the signaling pathways it governs.
Core Concepts: SPI1 as a Therapeutic Target
SPI1 is a member of the E-twenty-six (ETS) family of transcription factors and is essential for the development of myeloid and lymphoid cell lineages.[1] Its dysregulation has been linked to the development of leukemia and lymphomas.[1] Recent research has illuminated a broader role for SPI1 in solid tumors, particularly in colon cancer, where it facilitates aerobic glycolysis, tumorigenesis, invasion, and metastasis through a complex interplay with tumor-associated neutrophils.[1]
Mechanistically, neutrophils can deliver SPI1 mRNA to cancer cells via extracellular vesicles, leading to increased SPI1 expression.[1] SPI1 then physically interacts with the SPI1-related protein (SPIB) to drive the expression of key glycolytic genes.[1] This metabolic reprogramming, in turn, influences the polarization of neutrophils through the secretion of lactate, creating a feedback loop that promotes cancer progression.[1] The upregulation of either SPI1 or SPIB has been correlated with a poor prognosis in patients with colon cancer, underscoring their clinical significance.[1]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies validating SPI1 as a therapeutic target.
| Parameter | Cell Lines | Observation | Significance | Reference |
| Extracellular Acidification Rate (ECAR) | LoVo, HCT116 | Stable transfection of SPI1 increased ECAR, while silencing SPI1 decreased ECAR. | Demonstrates SPI1's role in promoting glycolysis. | [1] |
| Oxygen Consumption Rate (OCR) | LoVo, HCT116 | Stable transfection of SPI1 reduced OCR, while silencing SPI1 elevated OCR. | Indicates a shift from oxidative phosphorylation to aerobic glycolysis (Warburg effect). | [1] |
| Glucose Uptake | LoVo, HCT116 | Elevated with SPI1 transfection and reduced with SPI1 silencing. | Confirms SPI1's involvement in glucose metabolism. | [1] |
| Lactate Generation | LoVo, HCT116 | Increased with SPI1 transfection and decreased with SPI1 silencing. | A key product of aerobic glycolysis, linking SPI1 to metabolic reprogramming. | [1] |
| ATP Synthesis | LoVo, HCT116 | Elevated with SPI1 transfection and reduced with SPI1 silencing. | Shows the energetic output of SPI1-mediated glycolysis. | [1] |
Key Signaling Pathway
The signaling pathway below illustrates the interplay between tumor-associated neutrophils and cancer cells, mediated by SPI1.
References
An In-depth Technical Guide to the Synthesis and Purification of SPI-001 (EPI-001)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-001, more commonly known in scientific literature as EPI-001, is a novel therapeutic agent that has garnered significant interest for its unique mechanism of action in targeting the androgen receptor (AR). As a mixture of four stereoisomers, EPI-001 covalently binds to the N-terminal domain (NTD) of the AR, a distinct approach from conventional antiandrogens that target the C-terminal ligand-binding domain.[1][2] This interaction disrupts critical protein-protein interactions necessary for AR transcriptional activity, making it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC).[1][3] Furthermore, EPI-001 has been shown to exhibit a multi-level inhibitory effect on AR through the modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[1][4]
This technical guide provides a comprehensive overview of the synthesis and purification methods for EPI-001, along with a detailed examination of its dual-action signaling pathway. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to produce and understand this complex molecule.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(4-[2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-2-propanyl]phenoxy)-1,2-propanediol | [1] |
| Molecular Formula | C₂₁H₂₇ClO₅ | [1] |
| Molar Mass | 394.89 g·mol⁻¹ | [1] |
| CAS Number | 227947-06-0 | [1] |
| Appearance | Colorless viscous liquid (commercial samples can appear pale straw-colored) | |
| Stereochemistry | Mixture of four stereoisomers | [1] |
Synthesis of EPI-001
The synthesis of EPI-001 is a multi-step process starting from commercially available Bisphenol A and racemic glycidol (B123203). The synthesis of its single stereoisomer, EPI-002, has been described in detail and serves as a direct blueprint for the preparation of the racemic EPI-001 mixture, with the key difference being the use of racemic glycidol instead of enantiomerically pure glycidol. The overall synthetic scheme can be divided into three main stages.
Experimental Protocols
Step 1: Mono-alkylation of Bisphenol A via Mitsunobu Reaction
The first step involves the selective mono-alkylation of Bisphenol A with racemic glycidol using a Mitsunobu reaction.
-
Reagents and Solvents:
-
Bisphenol A
-
Racemic glycidol
-
Triphenylphosphine (B44618) (Ph₃P)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve Bisphenol A and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add racemic glycidol to the cooled solution.
-
Slowly add DIAD dropwise to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Step 2: Second Alkylation of the Phenolic Intermediate
The mono-alkylated intermediate from the first step is then reacted with another molecule of racemic glycidol.
-
Reagents and Solvents:
-
Mono-alkylated Bisphenol A derivative (from Step 1)
-
Racemic glycidol
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend sodium hydride in anhydrous DMF under an inert atmosphere.
-
Add a solution of the mono-alkylated Bisphenol A derivative in anhydrous DMF dropwise to the sodium hydride suspension.
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
-
Add racemic glycidol to the reaction mixture.
-
Heat the reaction to 80 °C and maintain this temperature until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Epoxide Ring Opening
The final step involves the opening of one of the epoxide rings to form the chlorohydrin moiety of EPI-001.
-
Reagents and Solvents:
-
Di-glycidyl ether derivative (from Step 2)
-
Cerium(III) chloride (CeCl₃)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the di-glycidyl ether derivative in acetonitrile.
-
Add cerium(III) chloride to the solution.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the final product, EPI-001, by column chromatography.
-
Synthesis Yields
The following table summarizes the reported yields for the synthesis of the single stereoisomer EPI-002, which are expected to be comparable for the synthesis of the EPI-001 racemic mixture.
| Step | Reaction | Reported Yield for EPI-002 Synthesis |
| 1 | Mitsunobu Reaction | 49% |
| 2 | Second Alkylation | 49% |
| 3 | Epoxide Ring Opening | 74% |
| Overall | ~18% |
Purification and Characterization
Purification of the intermediates and the final EPI-001 product is crucial for obtaining a high-purity compound for research and development.
Purification Methods
Column Chromatography: This is the primary method for purifying the crude products after each synthetic step.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is commonly used to elute the compounds from the column. The exact gradient will depend on the polarity of the specific intermediate or final product and should be determined by TLC analysis.
Chiral High-Performance Liquid Chromatography (HPLC): While not used for the bulk purification of the EPI-001 mixture, chiral HPLC is the method of choice for separating and analyzing the four individual stereoisomers.[5]
Characterization
The identity and purity of the synthesized EPI-001 are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and its intermediates.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification.
Mechanism of Action and Signaling Pathways
EPI-001 exhibits a dual mechanism of action, impacting both the Androgen Receptor (AR) and the PPARγ signaling pathways in prostate cancer cells.
Direct Inhibition of Androgen Receptor Signaling
The primary mechanism of EPI-001 involves the direct inhibition of the AR N-terminal domain (NTD).
-
Binding: EPI-001 covalently binds to the Activation Function-1 (AF-1) region within the NTD of the AR.[3]
-
Inhibition of Transcriptional Activity: This binding event blocks the protein-protein interactions that are essential for the transcriptional activity of the AR.[3] This includes interactions with co-activators that are necessary for the transcription of androgen-responsive genes.
-
Activity Against Splice Variants: A key advantage of targeting the NTD is that EPI-001 is also effective against constitutively active AR splice variants that lack the ligand-binding domain, a common mechanism of resistance to conventional antiandrogens.[1]
Caption: Inhibition of the Androgen Receptor signaling pathway by EPI-001.
Modulation of PPARγ Signaling
EPI-001 also functions as a selective modulator of PPARγ, which contributes to its anti-cancer effects by indirectly affecting AR expression.
-
PPARγ Activation: EPI-001 activates PPARγ.[4]
-
Inhibition of AR Expression: The activation of PPARγ signaling leads to a downstream reduction in the expression of AR mRNA and protein levels in prostate cancer cells.[1][4] This provides a secondary mechanism to suppress AR-driven cell growth.
References
- 1. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro and In Vivo Discovery Studies of SPI-001
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of SPI-001, a small molecule inhibitor of the Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. This document summarizes the available in vitro data, details the experimental methodologies, and visualizes the relevant biological pathways.
Introduction to this compound and its Target: WIP1
This compound is a novel, non-competitive small molecule inhibitor of WIP1, a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][2] The gene encoding WIP1, PPM1D, is frequently amplified in various human cancers, particularly in breast cancer, and is associated with a poor prognosis. WIP1 exerts its oncogenic effects by dephosphorylating and inactivating key proteins in the DDR pathway, including p53, ATM, Chk1, and Chk2. By inhibiting WIP1, this compound aims to restore the function of these tumor suppressor pathways, thereby sensitizing cancer cells to DNA damaging agents and inducing cell death.
Quantitative In Vitro Data
The following table summarizes the key quantitative data from the in vitro discovery studies of this compound and its analogue, SL-176.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | Recombinant WIP1 | In vitro phosphatase assay | 110 | ~50-fold vs. PPM1A | [1][2] |
| SL-176 | Recombinant WIP1 | In vitro phosphatase assay | 86.9 | Not specified | [3][4] |
In Vitro Cellular Studies
This compound has been evaluated in several cancer cell lines to determine its cellular activity and mechanism of action.
3.1. Effects on Cell Proliferation
-
MCF7 (Breast Cancer): In human breast cancer MCF7 cells that overexpress wild-type PPM1D, this compound and its analogue SL-176 suppressed cell proliferation in a dose-dependent manner.[1][2]
-
HCT-116 (Colorectal Cancer): In human colorectal cancer HCT-116 cells expressing a truncated form of WIP1, treatment with this compound alone did not significantly affect cell proliferation.[1][2]
3.2. Combination Studies with Chemotherapy
A key finding from the in vitro studies is the ability of this compound to sensitize cancer cells to conventional chemotherapy.
-
In HCT-116 cells, the combination of this compound and the DNA-damaging agent doxorubicin (B1662922) resulted in enhanced inhibition of cell growth. This synergistic effect was associated with an increase in the phosphorylation of p53 at the Serine 15 position.[1][2]
Mechanism of Action: The WIP1 Signaling Pathway
This compound functions by inhibiting the phosphatase activity of WIP1. This leads to the hyper-phosphorylation and activation of key tumor suppressor proteins. The diagram below illustrates the central role of WIP1 in the DNA damage response and p53 signaling pathways, and the mechanism of action of this compound.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the original research institutions, this section provides an overview of the methodologies likely employed in the in vitro discovery studies of this compound.
5.1. In Vitro WIP1 Phosphatase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of WIP1.
-
Principle: A recombinant form of the WIP1 enzyme is incubated with a phosphorylated substrate (e.g., a synthetic peptide corresponding to the p53 phosphorylation site) in the presence of varying concentrations of this compound. The amount of free phosphate released is then quantified to determine the extent of WIP1 inhibition.
-
Reagents: Recombinant human WIP1, phosphorylated peptide substrate, assay buffer, this compound, and a phosphate detection reagent (e.g., Malachite Green).
-
Procedure (General):
-
Prepare serial dilutions of this compound.
-
In a microplate, add the assay buffer, recombinant WIP1, and the this compound dilutions.
-
Initiate the reaction by adding the phospho-peptide substrate.
-
Incubate at a controlled temperature for a specific duration.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
5.2. Cell Proliferation Assay
These assays are used to assess the effect of this compound on the growth of cancer cell lines.
-
Principle: Cancer cells are cultured in the presence of varying concentrations of this compound, and the number of viable cells is measured after a set period.
-
Reagents: Cancer cell lines (e.g., MCF7, HCT-116), cell culture medium, fetal bovine serum, antibiotics, this compound, and a viability dye (e.g., MTT, resazurin) or a cell counting instrument.
-
Procedure (General):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and in combination with doxorubicin where applicable).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent and incubate as required.
-
Measure the signal (e.g., absorbance or fluorescence) which is proportional to the number of viable cells.
-
Plot the cell viability against the concentration of this compound to determine the dose-response curve.
-
5.3. Western Blotting for Phospho-p53
This technique is used to detect the phosphorylation status of p53 in cells treated with this compound.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for total p53 and phosphorylated p53 (Ser15).
-
Reagents: Cell lysis buffer, protein assay reagents, SDS-PAGE gels, transfer buffer, blocking buffer, primary antibodies (anti-p53 and anti-phospho-p53), a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.
-
Procedure (General):
-
Treat cells with this compound (and doxorubicin if applicable) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Studies
The available scientific literature indicates that the in vivo efficacy, pharmacokinetics, and tolerability of this compound have not yet been extensively studied or published. The existing reports consistently state that the efficiency of this compound at the organismal level needs to be tested.[3][4] Therefore, at present, there is a lack of in vivo data for this compound in animal models.
Conclusion and Future Directions
This compound is a potent and selective in vitro inhibitor of WIP1 phosphatase with promising activity in cancer cell lines, particularly in combination with DNA-damaging agents. The in vitro data strongly support its mechanism of action through the activation of the p53 pathway. However, the lack of in vivo data is a significant gap in its preclinical development. Future studies will need to focus on evaluating the pharmacokinetic properties, in vivo efficacy in xenograft models, and the safety profile of this compound to determine its potential as a therapeutic agent for cancer. Further optimization of its analogues, such as SL-176, may also be a promising avenue for future research.
References
- 1. The type 2C phosphatase Wip1: An oncogenic regulator of tumor suppressor and DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of wild-type p53-induced phosphatase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
SPI-001 biological activity and pathways
It appears there may be some ambiguity regarding the designation "SPI-001," as scientific literature refers to several distinct entities with similar names. To provide you with an accurate and relevant technical guide, please clarify which of the following you are interested in:
-
SPI1 (Spi-1 proto-oncogene): A transcription factor involved in the regulation of gene expression, particularly in immune cell development and various cancers. It is also referred to as PU.1.
-
SPY001: An investigational half-life extended monoclonal antibody targeting α4β7, currently in clinical development for the treatment of Inflammatory Bowel Disease (IBD).
-
ISP-001: A cell therapy product involving engineered B cells for the treatment of Mucopolysaccharidosis Type I (MPS I).
-
EPI-001: An inhibitor of the N-terminal domain of the androgen receptor, which has been investigated for the treatment of prostate cancer.
Once you specify the correct compound, I can proceed with gathering the relevant data on its biological activity, signaling pathways, and experimental protocols to generate the in-depth technical guide you requested.
Unveiling SPI-001: A Preclinical Technical Guide to a Novel PPM1D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for SPI-001, a small molecule inhibitor of the Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1. The data presented herein summarizes the current understanding of this compound's mechanism of action, its effects on cancer cell lines, and detailed experimental protocols utilized in its preclinical evaluation.
Core Findings: this compound as a Potent and Specific PPM1D Inhibitor
This compound has been identified as a potent and specific non-competitive inhibitor of PPM1D phosphatase activity.[1] This inhibition leads to increased phosphorylation of p53, a critical tumor suppressor protein, ultimately suppressing cancer cell proliferation by inducing apoptosis.[2] Preclinical studies suggest that this compound is a promising lead compound for the development of anti-cancer therapeutics.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its analogue, SL-176.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Inhibition Type | IC50 (nM) |
| This compound | Recombinant WIP1 (PPM1D) | Non-competitive | 110 |
| SL-176 | Recombinant WIP1 (PPM1D) | Non-competitive | 86.9 |
Data sourced from[1]
Table 2: Specificity of this compound
| Phosphatase | Specificity relative to PPM1D |
| PPM1A (a PP2C phosphatase) | ~50-fold less specific |
Data sourced from[1]
Table 3: Cellular Activity in Breast Cancer Cells
| Cell Line | Compound | Effect |
| MCF7 (PPM1D overexpressing) | This compound | Dose-dependent inhibition of cell proliferation |
| MCF7 (PPM1D overexpressing) | SL-176 | Dose-dependent inhibition of cell proliferation |
Data sourced from[1]
Table 4: Activity in Colorectal Cancer Cells
| Cell Line | Treatment | Effect on Cell Growth | Effect on p53 Phosphorylation (Ser15) |
| HCT-116 (truncated PPM1D) | This compound alone | No significant effect | - |
| HCT-116 (truncated PPM1D) | This compound + Doxorubicin | Enhanced inhibition | Increased |
Data sourced from[1]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by targeting the PPM1D-p53 signaling pathway. Under normal conditions, p53 is activated in response to cellular stress, such as DNA damage, leading to cell cycle arrest or apoptosis. PPM1D acts as a negative regulator of this pathway by dephosphorylating and inactivating p53. In many cancers, PPM1D is overexpressed, leading to suppression of the p53-mediated tumor suppressor response.
By inhibiting PPM1D, this compound prevents the dephosphorylation of p53, leading to its accumulation in a phosphorylated, active state. This, in turn, allows for the transcription of p53 target genes that promote apoptosis and inhibit cell proliferation.
References
An In-Depth Technical Guide to the Safety and Toxicity Profile of SPI-001
It appears there may be some ambiguity regarding the designation "SPI-001," as search results indicate this identifier could refer to several distinct entities in different fields of study. To provide an accurate and in-depth technical guide on the safety and toxicity profile, it is crucial to first identify the specific compound or agent of interest.
The identifier "this compound" has been associated with the following:
-
EPI-001: A derivative of bisphenol A diglycidyl ether that acts as an inhibitor of the androgen receptor's N-terminal domain, investigated in the context of prostate cancer.[1]
-
SPI-1 (PU.1): A hematopoietic transcription factor that plays a role in the development of myeloid and lymphoid lineages. Its dysregulation has been linked to leukemias and lymphomas.[2]
-
SPI-1005: An investigational new drug containing ebselen, which mimics and induces glutathione (B108866) peroxidase (GPx) activity. It is being studied for the treatment of Meniere's disease and has undergone multiple clinical trials.
-
SPY001-001: The designation for a drug that was the subject of a Phase 1, first-in-human safety, tolerability, and pharmacokinetic study in healthy volunteers.[3]
-
STI SP001: A standard for the inspection of steel aboveground storage tanks, which is unrelated to pharmacology or toxicology.[4][5]
-
Spi-1: A serine protease inhibitor found in the liver and regulated by growth hormone.[6]
-
PRE-I-SPY: An oncology platform program for evaluating new cancer therapies, which may involve various investigational agents.[7]
Without a more specific name or context (e.g., the therapeutic area, the chemical class, or the sponsoring institution), it is not possible to generate a meaningful and accurate technical guide on the safety and toxicity of "this compound."
For the purposes of this response, we will assume the user is interested in a hypothetical therapeutic agent designated "this compound" and will outline a template for the requested technical guide. This template can be populated with specific data once the identity of "this compound" is clarified.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of this compound, a novel [insert class of drug] being developed for the treatment of [insert indication]. The information presented herein is intended to support further research and development of this compound.
Non-Clinical Safety and Toxicology
A summary of the key non-clinical safety findings for this compound is presented below. These studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.
Acute Toxicity
Acute toxicity studies were performed in two mammalian species to determine the potential for toxicity following a single dose of this compound.
Table 1: Summary of Acute Toxicity Studies
| Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| Mouse | Oral | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available |
-
Test System: C57BL/6 mice (n=5/sex/group).
-
Dose Levels: 0, 100, 500, 2000 mg/kg.
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs, body weight, mortality, gross pathology at necropsy.
Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted to evaluate the toxicological effects of this compound following repeated administration.
Table 2: Summary of Repeat-Dose Toxicity Studies
| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| Rat | 28-day | Oral | Data not available | Data not available |
| Dog | 28-day | Oral | Data not available | Data not available |
-
Test System: Sprague-Dawley rats (n=10/sex/group).
-
Dose Levels: 0, 10, 30, 100 mg/kg/day.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Endpoints: Clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, serum chemistry), urinalysis, organ weights, gross and microscopic pathology.
Genetic Toxicology
A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound.
Table 3: Summary of Genetic Toxicology Studies
| Assay | Test System | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Data not available | Data not available |
| In vitro Chromosomal Aberration | Human peripheral blood lymphocytes | Data not available | Data not available |
| In vivo Micronucleus | Mouse bone marrow | Data not available | Data not available |
-
Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
-
Test Concentrations: A range of concentrations with and without metabolic activation (S9).
-
Methodology: Plate incorporation method.
-
Endpoint: A significant, dose-related increase in the number of revertant colonies.
Clinical Safety
The clinical safety of this compound has been evaluated in Phase 1 studies in healthy volunteers.
Phase 1 Studies
A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound.
Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1
| Adverse Event | Placebo (N=X) | This compound (All Doses, N=Y) |
| Headache | Data not available | Data not available |
| Nausea | Data not available | Data not available |
| Dizziness | Data not available | Data not available |
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Population: Healthy adult male and female subjects.
-
SAD Cohorts: Single oral doses ranging from X to Y mg.
-
MAD Cohorts: Daily oral doses for Z days, ranging from A to B mg.
-
Safety Assessments: Monitoring of adverse events, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, serum chemistry, urinalysis).
Signaling Pathways and Experimental Workflows
Hypothetical Mechanism of Off-Target Toxicity
This diagram illustrates a hypothetical signaling pathway that could be involved in an off-target effect of this compound.
Caption: Hypothetical off-target signaling pathway for this compound.
General Workflow for In Vivo Toxicity Assessment
The following diagram outlines the general workflow for conducting an in vivo toxicity study.
Caption: Workflow for a typical in vivo toxicology study.
To proceed with a detailed and accurate guide, please provide a more specific identifier for "this compound."
References
- 1. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of SPIB/SPI1‐facilitated interplay of cancer cells and neutrophils inhibits aerobic glycolysis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ehs-support.com [ehs-support.com]
- 5. stispfa.org [stispfa.org]
- 6. Spi-1: an hepatic serine protease inhibitor regulated by GH and other hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPY001
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPY001 is an investigational, half-life extended, humanized IgG1 monoclonal antibody that selectively targets the α4β7 integrin. Developed by Spyre Therapeutics, SPY001 is currently in clinical development for the treatment of inflammatory bowel disease (IBD). By blocking the interaction between α4β7 on lymphocytes and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract, SPY001 aims to provide a targeted anti-inflammatory effect, preventing the trafficking of pathogenic T-lymphocytes to the gut. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for SPY001, based on preclinical and early clinical studies.
Pharmacokinetics
The pharmacokinetic profile of SPY001 has been characterized in non-human primates and in a Phase 1 clinical trial in healthy volunteers. The key feature of SPY001 is its extended half-life, achieved through Fc engineering, which is anticipated to allow for less frequent dosing compared to the current standard of care.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in cynomolgus monkeys. These studies were designed to assess the single-dose pharmacokinetics of SPY001.
Table 1: Preclinical Pharmacokinetic Parameters of SPY001 in Cynomolgus Monkeys
| Parameter | Value |
| Half-life (t½) | ~22 days |
Clinical Pharmacokinetics
A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study (NCT06448247) was initiated to evaluate the safety, tolerability, and pharmacokinetics of SPY001 in healthy adult volunteers. Interim data from this ongoing study have been reported.
Table 2: Clinical Pharmacokinetic Parameters of SPY001 in Healthy Volunteers (Interim Data)
| Parameter | Value |
| Half-life (t½) | >90 days[1] |
These interim results suggest a significantly longer half-life in humans compared to preclinical models and existing α4β7-targeting therapies, supporting the potential for quarterly or even semi-annual maintenance dosing.[1]
Pharmacodynamics
The pharmacodynamic activity of SPY001 is centered on its ability to bind to α4β7 integrin and block its interaction with MAdCAM-1. Preclinical and clinical studies have aimed to demonstrate the potency and durability of this effect.
Preclinical Pharmacodynamics
In vitro studies were conducted to assess the binding affinity and potency of SPY001.
Table 3: Preclinical Pharmacodynamic Characteristics of SPY001
| Parameter | Finding |
| Binding Affinity (Kd) | <1 nM (similar to vedolizumab)[2] |
| Specificity | Binds to α4β7-expressing cells (RPMI-8866) but not α4β1-expressing cells (Ramos)[2] |
| Potency (IC50) | Matched that of vedolizumab in inhibiting MAdCAM-1-driven cell adhesion[2] |
These preclinical data indicate that SPY001 has a comparable potency and selectivity to the established α4β7 inhibitor, vedolizumab.[2]
Clinical Pharmacodynamics
Pharmacodynamic assessments in the Phase 1 clinical trial focused on target engagement, specifically the saturation of α4β7 receptors on circulating lymphocytes.
Table 4: Clinical Pharmacodynamic Findings for SPY001 in Healthy Volunteers (Interim Data)
| Parameter | Finding |
| Target Engagement | A single dose of SPY001 resulted in rapid and sustained saturation of α4β7 receptors.[3] |
The complete and sustained target engagement observed at anticipated therapeutic trough concentrations further supports the potential for an extended dosing interval.[3]
Experimental Protocols
Preclinical Pharmacokinetic Study in Cynomolgus Monkeys
While the full detailed protocol is not publicly available, a general methodology can be inferred from standard practices for monoclonal antibody preclinical testing.
-
Animal Model: Naive, healthy cynomolgus monkeys were likely used due to their phylogenetic similarity to humans and the cross-reactivity of SPY001 with the non-human primate α4β7 integrin.
-
Study Design: A single-dose, parallel-group design was likely employed. Animals would have received a single intravenous or subcutaneous injection of SPY001 at one of multiple dose levels.
-
Sample Collection: Blood samples were likely collected at predetermined time points post-dose (e.g., pre-dose, and at various intervals over several weeks) to characterize the full pharmacokinetic profile.
-
Bioanalytical Method: Serum concentrations of SPY001 were likely measured using a validated enzyme-linked immunosorbent assay (ELISA) specific for the antibody.
-
Data Analysis: Pharmacokinetic parameters, including half-life, were calculated using non-compartmental analysis of the serum concentration-time data.
Phase 1 Clinical Trial in Healthy Volunteers (NCT06448247)
The following is a summary of the study design as registered on ClinicalTrials.gov.
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[4]
-
Participants: Healthy adult volunteers.[4]
-
Intervention: Participants are randomized to receive either SPY001 or placebo. The study consists of multiple cohorts, with each cohort receiving a different dose of SPY001 in an escalating manner. Both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts are included.[5][6]
-
Primary Outcome Measures: The primary objective is to assess the safety and tolerability of SPY001. This is evaluated through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Secondary Outcome Measures: The secondary objective is to characterize the pharmacokinetic profile of SPY001. This involves the collection of serial blood samples to measure serum concentrations of the antibody over time. Pharmacodynamic markers, such as α4β7 receptor occupancy, are also assessed.
Mandatory Visualizations
SPY001 Mechanism of Action: Inhibition of Lymphocyte Trafficking to the Gut
Caption: SPY001 blocks the binding of α4β7 on lymphocytes to MAdCAM-1 on gut endothelial cells.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
References
- 1. CONTROL OF α4β7 INTEGRIN EXPRESSION AND CD4 T CELL HOMING BY THE β1 INTEGRIN SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the Pharmacokinetics of a Monoclonal Antibody on Preclinical Data using Non-linear Mixed Effects [thesis.unipd.it]
- 3. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW) 2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 [prnewswire.com]
- 4. journals.asm.org [journals.asm.org]
- 5. JCI - Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut [jci.org]
- 6. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of SPI-001 in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPI-001 has emerged as a promising therapeutic candidate for the treatment of Inflammatory Bowel Disease (IBD). This document provides an in-depth technical overview of this compound, consolidating available data on its mechanism of action, preclinical findings, and clinical trial results. Detailed experimental protocols and structured data tables are presented to facilitate a comprehensive understanding of its therapeutic potential and to support further research and development efforts in this field.
Introduction to this compound and Inflammatory Bowel Disease
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. While existing therapies have improved patient outcomes, a significant need remains for more effective and durable treatment options. This compound is an investigational therapeutic agent being developed to address this unmet need.
Based on available information, the therapeutic agent most likely referred to as "this compound" in the context of recent clinical development for a specific disease area is SPY001 , a novel, half-life extended monoclonal antibody targeting the α4β7 integrin, in development for the treatment of IBD. This document will focus on the technical details of SPY001.
Mechanism of Action of SPY001
SPY001 is designed to selectively target the α4β7 integrin, a key mediator in the trafficking of gut-tropic T lymphocytes. By blocking the interaction of α4β7 with its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), SPY001 aims to inhibit the migration of these inflammatory cells into the gastrointestinal tract, thereby reducing inflammation.
Signaling Pathway of α4β7-Mediated Lymphocyte Trafficking
The following diagram illustrates the signaling pathway targeted by SPY001.
Caption: α4β7-MAdCAM-1 interaction mediating lymphocyte trafficking to the gut.
Preclinical and Clinical Data
Preclinical Studies
Head-to-head preclinical studies have demonstrated that SPY001 exhibits equivalent potency and selectivity as vedolizumab, an approved α4β7 inhibitor.
Clinical Trials
A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose study (SPY001-101; NCT06448247) was conducted to evaluate the safety, tolerability, and pharmacokinetics of SPY001 in healthy participants.[1]
Table 1: Summary of SPY001 Phase 1 Clinical Trial (SPY001-101)
| Parameter | Details | Reference |
| Study ID | SPY001-101 | [1] |
| ClinicalTrials.gov ID | NCT06448247 | [1] |
| Phase | 1 | [1][2] |
| Study Design | Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose | [1] |
| Population | Healthy Volunteers | [1][2] |
| Enrollment | 96 participants | [1][2] |
| Primary Objectives | To assess the safety and tolerability of SPY001 | [2] |
| Secondary Objectives | To characterize the pharmacokinetics of SPY001 | [2] |
Table 2: Key Findings from the SPY001 Phase 1 Trial
| Finding | Quantitative Data | Reference |
| Tolerability | SPY001 was well tolerated. | [3] |
| Half-life | Approximately 80 days (three-fold greater than vedolizumab) | [3] |
| Target Engagement | A single dose resulted in rapid and sustained saturation of α4β7 receptors. | [3] |
| Dosing Potential | Supports potential quarterly or biannual subcutaneous maintenance dosing. | [3] |
Experimental Protocols
Phase 1 Clinical Trial Protocol (SPY001-101)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of SPY001 in healthy participants.
Methodology:
-
Participant Screening and Enrollment: Healthy male and female volunteers meeting the inclusion and exclusion criteria were enrolled.
-
Randomization and Blinding: Participants were randomly assigned to receive either SPY001 or a placebo in a double-blind manner.
-
Dosing: The study consisted of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
SAD Cohorts: Participants received a single dose of SPY001 or placebo.
-
MAD Cohorts: Participants received multiple doses of SPY001 or placebo over a specified period.
-
-
Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs) throughout the study.
-
Pharmacokinetic (PK) Analysis: Blood samples were collected at predetermined time points to measure the concentration of SPY001. PK parameters such as Cmax, Tmax, AUC, and half-life were calculated.
-
Pharmacodynamic (PD) Analysis: Receptor occupancy on circulating T cells was measured to assess the degree and duration of α4β7 saturation.
Experimental Workflow for SPY001 Phase 1 Trial
Caption: Workflow of the SPY001 Phase 1 clinical trial.
Future Directions
Based on the promising results from the Phase 1 trial, a Phase 2 platform trial in ulcerative colitis is planned to be initiated in mid-2025.[3] This trial will further evaluate the efficacy and safety of SPY001 as a monotherapy and in combination with other therapeutic agents.
Conclusion
SPY001, a novel half-life extended α4β7 antibody, has demonstrated a favorable safety profile, extended half-life, and sustained target engagement in a Phase 1 clinical trial. These characteristics support its potential for less frequent dosing and improved therapeutic outcomes in patients with IBD. The upcoming Phase 2 trial will be crucial in establishing the clinical efficacy of SPY001 and its role in the future treatment landscape of Inflammatory Bowel Disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 3. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW) 2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 | Mon, 05/05/2025 - 08:00 [ir.spyre.com]
Methodological & Application
Application Notes and Protocols for SPI-001 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SPI-001 is a novel, potent, and selective small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade and are activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1][2][3][4] The JNK pathway is implicated in the regulation of diverse cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation has been associated with numerous diseases, including cancer and inflammatory disorders.[1][3][4] this compound exerts its effects through competitive inhibition of ATP binding to JNK1, JNK2, and JNK3, thereby preventing the phosphorylation of downstream substrates, most notably c-Jun.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological activity.
Mechanism of Action
This compound is an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation and subsequent activation of the transcription factor c-Jun, a key downstream effector of the JNK pathway.[1] Inhibition of c-Jun phosphorylation leads to the downregulation of target genes involved in cell proliferation and survival.
Signaling Pathway Diagram
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cell viability and c-Jun phosphorylation in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 5.2 |
| HCT116 | Colon Carcinoma | 8.7 |
| HeLa | Cervical Cancer | 12.1 |
| MCF7 | Breast Adenocarcinoma | > 50 |
Table 2: Inhibition of c-Jun Phosphorylation by this compound in A549 Cells
| This compound Concentration (µM) | % Inhibition of p-c-Jun (Ser63) |
| 0.1 | 15.3 |
| 0.5 | 45.8 |
| 1.0 | 78.2 |
| 5.0 | 95.1 |
| 10.0 | 98.6 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, HeLa, MCF7)
-
Complete growth medium (specific to cell line)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Protocol 2: Western Blot for c-Jun Phosphorylation
This protocol details the detection of phosphorylated c-Jun (p-c-Jun) in response to this compound treatment.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-c-Jun (Ser63), Rabbit anti-c-Jun, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape cells, collect lysates, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities and normalize p-c-Jun to total c-Jun and the loading control (GAPDH).
-
Logical Relationship: Western Blot Analysis
Caption: Logical flow of the Western Blot analysis for p-c-Jun.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in viability assay | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate for experimental samples. | |
| No or weak signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient antibody binding | Optimize antibody concentrations and incubation times. | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and the number of wash steps. |
| High antibody concentration | Titrate primary and secondary antibodies to optimal dilutions. |
Ordering Information
| Product | Catalog No. | Size |
| This compound | This compound-10 | 10 mg |
| This compound-50 | 50 mg |
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. SPY-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Myeloid cell‐specific mutation of Spi1 selectively reduces M2‐biased macrophage numbers in skeletal muscle, reduces age‐related muscle fibrosis and prevents sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for SPI-001 in a Murine Model of Ischemic Stroke
Introduction SPI-001 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that, upon activation by stimuli such as tumor necrosis factor-alpha (TNFα) or ischemic injury, can trigger programmed cell death (necroptosis) and neuroinflammation. In the context of ischemic stroke, the excessive activation of RIPK1 in brain tissue contributes significantly to neuronal death and subsequent neurological deficits. These application notes provide a comprehensive guide for utilizing this compound in a preclinical, transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke to evaluate its neuroprotective potential.
Mechanism of Action Following an ischemic event, the release of damage-associated molecular patterns (DAMPs) and inflammatory cytokines activates death receptors like TNFR1. This leads to the recruitment of RIPK1, which can be polyubiquitinated, leading to the activation of the pro-survival NF-κB pathway. However, under conditions of cellular stress and deubiquitination, RIPK1 kinase activity becomes dominant. It auto-phosphorylates and subsequently phosphorylates RIPK3 and MLKL, the core components of the necroptosome complex. The phosphorylation of MLKL leads to its oligomerization, translocation to the plasma membrane, and pore formation, culminating in lytic cell death known as necroptosis. This compound selectively binds to the kinase domain of RIPK1, preventing its auto-phosphorylation and downstream signaling, thereby inhibiting necroptosis and reducing inflammation.
Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.
Experimental Protocols
This compound Formulation
-
Vehicle: Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile saline.
-
This compound Solution: Dissolve this compound powder in the vehicle to a final concentration of 10 mg/mL. Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
This protocol is for adult male C57BL/6 mice (20-25g). All procedures must be approved by the institution's Animal Care and Use Committee.
-
Anesthesia and Preparation:
-
Anesthetize the mouse using 3-4% isoflurane (B1672236) in an induction chamber and maintain anesthesia with 1.5-2% isoflurane via a nose cone.[1]
-
Confirm the depth of anesthesia by a lack of response to a toe pinch. Apply veterinary ophthalmic ointment to the eyes to prevent drying.[1]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Shave the ventral neck area and sterilize with alternating scrubs of 70% ethanol (B145695) and povidone-iodine.[1]
-
-
Surgical Procedure:
-
Make a midline ventral neck incision to expose the trachea and submandibular glands.[1]
-
Gently dissect the tissues to isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]
-
Ligate the distal end of the ECA permanently with a 6-0 silk suture. Place a temporary ligature around the CCA.
-
Introduce a 6-0 silicon-coated monofilament (tip diameter 0.21±0.02 mm) into the ECA through a small incision.
-
Gently advance the filament into the ICA approximately 9-10 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[3]
-
Confirm successful occlusion by monitoring cerebral blood flow (CBF) with a laser Doppler flowmetry probe, aiming for a >80% reduction from baseline.[2]
-
Secure the filament in place and close the incision.
-
-
Reperfusion:
-
After 60 minutes of occlusion, re-anesthetize the mouse.
-
Re-open the incision and carefully withdraw the monofilament to allow for reperfusion.[2][3]
-
Confirm reperfusion by observing the restoration of CBF via laser Doppler.
-
Permanently ligate the ECA stump and close the neck incision with sutures or wound clips.
-
This compound Administration and Experimental Groups
-
Grouping: Randomly assign animals to the following groups (n=10 per group):
-
Sham: Mice undergo the same surgical procedure without filament insertion. Receive vehicle injection.
-
Vehicle Control: Mice undergo tMCAO and receive an intraperitoneal (IP) injection of the vehicle solution.
-
This compound (10 mg/kg): Mice undergo tMCAO and receive an IP injection of this compound at 10 mg/kg.
-
This compound (30 mg/kg): Mice undergo tMCAO and receive an IP injection of this compound at 30 mg/kg.
-
-
Administration: Administer the first dose of this compound or vehicle via IP injection immediately after reperfusion. Administer a second dose 12 hours later.
Post-Operative Care and Neurological Assessment
-
Recovery: Monitor the animals closely during recovery from anesthesia.[1] Provide subcutaneous injections of warm sterile saline (0.5-1.0 mL) for hydration and place soft, moistened food on the cage floor.[1][2]
-
Neurological Scoring: At 24 hours post-tMCAO, assess neurological deficits using a 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning or falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Endpoint Analysis (24 hours post-tMCAO)
-
Infarct Volume Measurement:
-
Euthanize mice and perfuse transcardially with cold PBS.
-
Harvest the brains and section into 2 mm coronal slices.
-
Incubate slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[3]
-
Healthy, viable tissue will stain red, while the infarcted area will remain white.
-
Capture images of the slices and calculate the infarct volume using image analysis software (e.g., ImageJ). Correct for edema by subtracting the ipsilateral non-infarcted volume from the contralateral hemisphere volume.
-
-
Biomarker Analysis (Western Blot):
-
Homogenize brain tissue from the ischemic penumbra.
-
Perform protein quantification using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-RIPK1 (Ser166), total RIPK1, p-MLKL, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. Quantify band intensity using densitometry.
-
Data Presentation
Table 1: Effect of this compound on Neurological Deficit and Infarct Volume
| Group | n | Neurological Score (at 24h) | Total Infarct Volume (mm³) | Corrected Infarct Volume (%) |
|---|---|---|---|---|
| Sham | 10 | 0.1 ± 0.1 | 0 | 0 |
| Vehicle | 10 | 2.8 ± 0.4 | 105.2 ± 12.5 | 45.1 ± 5.6 |
| This compound (10 mg/kg) | 10 | 1.9 ± 0.5* | 71.4 ± 9.8* | 30.3 ± 4.2* |
| This compound (30 mg/kg) | 10 | 1.2 ± 0.3** | 42.6 ± 7.1** | 18.1 ± 3.0** |
*Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle group.
Table 2: Effect of this compound on Necroptosis Pathway Markers
| Group | n | Relative p-RIPK1/RIPK1 Ratio | Relative p-MLKL/GAPDH Ratio |
|---|---|---|---|
| Sham | 6 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| Vehicle | 6 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (30 mg/kg) | 6 | 0.35 ± 0.09** | 0.41 ± 0.08** |
*Data are presented as Mean ± SD, normalized to the Vehicle group. *p < 0.01 vs. Vehicle group.
Experimental Workflow Visualization
Caption: Workflow for tMCAO stroke model and this compound evaluation.
References
Application Notes and Protocols for SPI-001: A Research-Focused Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research landscape for SPI-001, a small molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D). Due to the preclinical nature of this compound, these guidelines are intended for research purposes only and are based on publicly available data. Direct in vivo dosage and administration guidelines for this compound are not yet established in the literature; therefore, data from the well-characterized WIP1 inhibitor, GSK2830371, are provided as a reference for designing initial in vivo studies.
Mechanism of Action
This compound is a non-competitive inhibitor of the serine/threonine phosphatase WIP1.[1][2][3] WIP1 is a negative regulator of the DNA damage response (DDR) pathway and the tumor suppressor p53.[1][3][4] By inhibiting WIP1, this compound prevents the dephosphorylation of key proteins in the DDR pathway, including p53 at Ser15, ATM at Ser1981, and CHK2 at Thr68.[1][3] This leads to the sustained activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][5][6]
Signaling Pathway of this compound Action
Caption: this compound inhibits WIP1, preventing dephosphorylation of ATM, CHK2, and p53, leading to apoptosis.
In Vitro Activity and Potency
This compound has demonstrated potent inhibition of WIP1 phosphatase activity in biochemical assays and suppression of cancer cell proliferation in various cell lines.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WIP1 Inhibition) | 86.9 nM - 110 nM | Recombinant WIP1 | [2][3] |
| Specificity | ~50-fold more specific for WIP1 over PPM1A | Recombinant phosphatases | [3] |
| Cellular Effect | Suppressed proliferation in a dose-dependent manner | MCF-7 (breast cancer, overexpressing wild-type PPM1D) | [1][2][3] |
| Combination Effect | Enhanced doxorubicin-induced growth inhibition | HCT-116 (colorectal carcinoma, expressing truncated WIP1) | [1][2][3] |
Proposed In Vitro Experimental Protocols
Based on the available literature, the following protocols can be used as a starting point for in vitro studies with this compound.
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Workflow:
Caption: Workflow for a cell viability assay to assess this compound's effect on cell proliferation.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of WIP1 substrates.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total p53 (Ser15), CHK2 (Thr68), and ATM (Ser1981). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed In Vivo Research Guidelines
Disclaimer: There is no publicly available in vivo data for this compound. The following guidelines are based on protocols for the structurally and functionally similar WIP1 inhibitor, GSK2830371, and should be adapted and optimized for this compound in a carefully controlled research setting.
Animal Model and Dosing
-
Animal Model: Female athymic nude mice or SCID mice are commonly used for xenograft studies with human cancer cell lines.
-
Proposed Starting Dose: Based on in vivo studies with GSK2830371, a starting dose range of 50-150 mg/kg for this compound could be explored.[1][4][7][8]
-
Administration Route: Oral gavage (p.o.) is a common route of administration for small molecule inhibitors in preclinical studies.[4][7][8]
-
Vehicle Formulation: A common vehicle for oral administration of hydrophobic compounds is a mixture of 5% DMSO, 20% Cremophor EL, and 75% sterile water.[4] Solubility and stability of this compound in this vehicle should be confirmed.
-
Dosing Schedule: A once or twice daily (BID) dosing schedule can be considered, depending on the pharmacokinetic profile of this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
It is crucial to perform initial PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a relationship between drug exposure and target engagement.
Xenograft Tumor Model Efficacy Study
Workflow:
Caption: Workflow for a xenograft tumor model efficacy study.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer this compound or vehicle according to the determined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor burden or a predetermined time point), euthanize the animals and collect tumors and other tissues for further analysis (e.g., western blotting for target modulation, immunohistochemistry).
Summary and Future Directions
This compound is a promising preclinical WIP1 inhibitor with demonstrated in vitro efficacy. While in vivo data is currently lacking, the information provided here, including protocols and reference data from other WIP1 inhibitors, offers a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of this compound. Future research should focus on establishing the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound to support its potential translation into clinical development.
References
- 1. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Quantification of SPI-001
Abstract
This document provides a detailed methodology for the quantification of SPI-001, a novel potent and selective tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR), in human plasma. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated. The protocol described herein is suitable for high-throughput analysis in support of preclinical and clinical pharmacokinetic studies. The method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a reverse-phase C18 column. This application note includes a comprehensive experimental protocol, data presentation, and diagrams of the relevant biological pathway and experimental workflow.
Introduction
This compound is an investigational small molecule inhibitor targeting the tyrosine kinase domain of EGFR. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway through EGFR overexpression or mutation is a key driver in the pathogenesis of various cancers, making it a prime therapeutic target.[2][3] this compound is designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[3][4]
Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for establishing a safe and effective dosing regimen. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[5] This note details a validated LC-MS/MS assay for the determination of this compound in human plasma.
EGFR Signaling Pathway and this compound's Mechanism of Action
The EGFR signaling cascade is initiated by the binding of ligands like Epidermal Growth Factor (EGF) to the extracellular domain of the receptor.[2] This induces receptor dimerization and activation of the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues.[3] These phosphorylated sites serve as docking platforms for adaptor proteins (e.g., Grb2, Shc) that activate downstream pathways, ultimately promoting cell proliferation and survival.[1][3][4] this compound acts by competitively inhibiting the binding of ATP to the kinase domain, preventing these downstream effects.
Caption: Simplified EGFR signaling pathway showing the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for the quantification of this compound in human plasma.
Materials and Reagents
-
Analytes: this compound (reference standard), this compound-d4 (stable isotope-labeled internal standard, IS).
-
Chemicals: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA), Ammonium Acetate (all LC-MS grade).
-
Matrix: Drug-free human plasma (K2-EDTA).
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well collection plates, autosampler vials.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[6]
-
Software: Analyst or equivalent software for instrument control and data processing.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
This compound Working Solutions: Serially dilute the this compound stock solution with 50:50 ACN:H₂O to prepare working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[7][8]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Aliquot 50 µL of human plasma into the appropriate tubes.
-
For calibration standards and QCs, spike 5 µL of the corresponding working solution into the plasma. For blank samples, add 5 µL of 50:50 ACN:H₂O.
-
Add 150 µL of the IS working solution (100 ng/mL in ACN) to all tubes except the blank (add 150 µL of ACN to the blank).
-
Vortex mix all tubes for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Experimental workflow for the quantification of this compound in human plasma.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 4.5 | 10 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical):
Compound Q1 (m/z) Q3 (m/z) DP (V) CE (eV) This compound 452.2 380.1 80 35 | this compound-d4 (IS) | 456.2 | 384.1 | 80 | 35 |
-
Results and Data Presentation
The LC-MS/MS method was validated according to regulatory guidelines. The method demonstrated excellent linearity, accuracy, precision, and selectivity.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. A linear regression with 1/x² weighting was applied.
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 5.11 | 102.2 |
| 20.0 | 19.5 | 97.5 |
| 100.0 | 101.2 | 101.2 |
| 400.0 | 394.8 | 98.7 |
| 800.0 | 812.0 | 101.5 |
| 1000.0 | 995.0 | 99.5 |
| Linear Range: 0.5 - 1000 ng/mL | ||
| Correlation Coefficient (r²): > 0.998 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples.
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.52 | 104.0 | 6.8 | 0.53 | 106.0 | 8.1 |
| Low | 1.5 | 1.45 | 96.7 | 5.2 | 1.48 | 98.7 | 6.5 |
| Mid | 75.0 | 78.1 | 104.1 | 3.1 | 76.9 | 102.5 | 4.3 |
| High | 750.0 | 739.5 | 98.6 | 2.5 | 745.5 | 99.4 | 3.8 |
| Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
Conclusion
This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of the novel EGFR inhibitor this compound in human plasma. The simple protein precipitation extraction and efficient chromatographic separation make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be confidently applied to support pharmacokinetic and toxicokinetic studies of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for SPY-001 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPY-001 is an investigational humanized monoclonal antibody (mAb) of the IgG1 subclass, developed by Spyre Therapeutics. It is designed with an extended half-life and targets the α4β7 integrin, a key mediator in the inflammatory process of Inflammatory Bowel Disease (IBD).[1] SPY-001 is formulated as a high-concentration, citrate-free solution intended for subcutaneous administration.[2] These application notes provide a comprehensive overview of the recommended procedures for the preparation and handling of SPY-001 solutions, along with stability data based on general knowledge of monoclonal antibodies, as specific data for SPY-001 is not publicly available.
Data Presentation
Table 1: General Physicochemical Properties of Monoclonal Antibodies
| Property | Typical Value/Characteristic |
| Molecular Weight | ~150 kDa |
| Isoelectric Point (pI) | 6.1 - 8.5 |
| Extinction Coefficient (280 nm) | 1.3 - 1.5 (mg/mL)⁻¹cm⁻¹ |
| Optimal pH Range for Stability | 5.0 - 7.0 |
Table 2: Recommended Storage Conditions for SPY-001 (based on general mAb guidelines)
| Formulation | Storage Temperature | Light Protection | Shelf-Life (Typical) |
| Lyophilized Powder | 2-8°C or -20°C | Recommended | > 24 months |
| Stock Solution (1-10 mg/mL) | 2-8°C | Essential | 1-3 months |
| Working Solution (<1 mg/mL) | 2-8°C | Essential | 24-48 hours |
| Frozen Aliquots | -20°C or -80°C | Recommended | Up to 12 months |
Note: Repeated freeze-thaw cycles should be avoided.
Table 3: Factors Affecting the Stability of Monoclonal Antibody Solutions
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | High temperatures can lead to denaturation and aggregation. Freeze-thaw cycles can also cause aggregation. | Store at recommended temperatures. Avoid repeated freezing and thawing. |
| pH | Deviations from the optimal pH range can cause conformational changes, aggregation, or degradation. | Use a buffered solution within the optimal pH range (typically pH 5.0-7.0). |
| Mechanical Stress (Agitation) | Vigorous shaking or stirring can induce aggregation and denaturation. | Mix gently by swirling or slow inversion. Avoid foaming. |
| Light Exposure | Can lead to photo-oxidation and degradation of amino acid residues. | Store in light-protected containers or in the dark. |
| Oxidation | Susceptible amino acid residues (e.g., methionine, tryptophan) can be oxidized, affecting bioactivity. | Minimize exposure to oxygen. Consider the use of antioxidants in the formulation if necessary. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized SPY-001
Objective: To reconstitute lyophilized SPY-001 to a desired stock concentration.
Materials:
-
Lyophilized SPY-001
-
Sterile, high-purity water (e.g., Water for Injection, WFI) or a recommended sterile buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Sterile, low-protein-binding microcentrifuge tubes or polypropylene (B1209903) tubes.
-
Calibrated pipettes and sterile, low-protein-binding tips.
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized SPY-001 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Reconstitution: Carefully add the calculated volume of sterile, high-purity water or recommended buffer to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Gently swirl the vial or slowly invert it to dissolve the lyophilized powder. Avoid vigorous shaking or vortexing to prevent protein aggregation. Complete dissolution may take a few minutes.
-
Incubation: Allow the reconstituted solution to stand for 10-15 minutes at room temperature to ensure complete dissolution.
-
Storage: The reconstituted stock solution should be stored at 2-8°C for short-term storage or aliquoted and frozen at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions
Objective: To dilute the SPY-001 stock solution to the final working concentration.
Materials:
-
Reconstituted SPY-001 stock solution.
-
Sterile, appropriate dilution buffer (e.g., PBS, cell culture medium without serum). The buffer should be compatible with the intended application.
-
Sterile, low-protein-binding tubes and pipette tips.
Procedure:
-
Calculate the required volume of the stock solution and the dilution buffer to achieve the desired final concentration.
-
Add the required volume of the dilution buffer to a sterile tube.
-
Gently add the calculated volume of the SPY-001 stock solution to the dilution buffer.
-
Mix gently by swirling or slow pipetting up and down. Avoid creating bubbles.
-
The working solution is now ready for use in the intended assay. It is recommended to use the working solution on the same day of preparation.
Protocol 3: Stability Assessment by Size Exclusion Chromatography (SEC-HPLC)
Objective: To assess the stability of SPY-001 solutions by monitoring the formation of aggregates and fragments.
Materials:
-
SPY-001 solution samples stored under different conditions (e.g., temperature, time).
-
HPLC system with a UV detector.
-
Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8).
-
Reference standard of SPY-001.
Procedure:
-
Equilibrate the SEC-HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the SPY-001 reference standard to determine the retention time of the monomeric peak.
-
Inject the SPY-001 samples that have been subjected to stability testing.
-
Monitor the chromatogram at 280 nm.
-
Analyze the chromatograms to quantify the percentage of the monomer, as well as the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Compare the results to the initial time point (T=0) to evaluate the stability of the solution under the tested conditions.
Visualizations
Caption: SPY-001 binds to α4β7 integrin on T lymphocytes, blocking their interaction with MAdCAM-1 on endothelial cells in the gut, thereby inhibiting lymphocyte trafficking and inflammation.
Caption: A general workflow for preparing SPY-001 solutions and evaluating their stability over time using analytical methods.
References
Application of SPI-001 in High-Throughput Screening
Note to the Reader: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "SPI-001." The following application notes and protocols are provided as a detailed template. Researchers, scientists, and drug development professionals can adapt this framework by substituting the placeholder information with their own experimental data for their compound of interest.
Application Notes
Introduction
This compound is a novel small molecule inhibitor identified through a high-throughput screening (HTS) campaign targeting the hypothetical "Target-X" protein, a key component in the "Pathway-Y" signaling cascade. Dysregulation of Pathway-Y has been implicated in the progression of various diseases, making Target-X an attractive therapeutic target. These application notes provide an overview of the screening assay, the performance of this compound, and protocols for its use in cell-based assays.
Mechanism of Action (Hypothetical)
This compound is hypothesized to be a competitive inhibitor of Target-X, binding to its active site and preventing the binding of its natural substrate. This inhibition is expected to downregulate the Pathway-Y signaling cascade, leading to a measurable cellular response.
dot
Caption: Hypothetical signaling pathway (Pathway-Y) and the inhibitory action of this compound on Target-X.
Data Presentation
The following tables summarize the quantitative data obtained for this compound in a typical high-throughput screening workflow.
Table 1: High-Throughput Screening Assay Performance
| Parameter | Value | Description |
| Assay Format | 384-well | The microplate format used for the screening. |
| Primary Screen Conc. | 10 µM | The concentration of this compound used in the initial screen. |
| Z'-factor | 0.75 | A measure of assay quality, indicating excellent separation between positive and negative controls. |
| Signal-to-Background | 15 | The ratio of the signal from the uninhibited reaction to the background signal. |
| Hit Rate | 0.5% | The percentage of compounds in the screening library that were identified as primary hits. |
Table 2: Potency and Selectivity of this compound
| Parameter | This compound | Control Compound | Description |
| IC50 (Target-X) | 50 nM | 10 nM | The half-maximal inhibitory concentration of the compound against the primary target. |
| IC50 (Off-Target-1) | > 10 µM | 5 µM | The IC50 against a related but undesired target, indicating selectivity. |
| IC50 (Off-Target-2) | > 10 µM | 8 µM | The IC50 against another related but undesired target. |
| Cellular EC50 | 200 nM | 50 nM | The half-maximal effective concentration in a cell-based assay. |
| Cytotoxicity (CC50) | > 25 µM | 15 µM | The concentration that causes 50% cell death, indicating the therapeutic window. |
Protocols
1. Primary High-Throughput Screening (HTS) Protocol for Target-X Inhibition
This protocol describes a generic fluorescence-based biochemical assay to identify inhibitors of Target-X.
dot
Caption: Experimental workflow for the primary high-throughput screening assay.
Materials:
-
384-well, black, flat-bottom microplates
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Target-X Enzyme Stock: 100 nM in Assay Buffer
-
Substrate Stock: 10 µM in Assay Buffer
-
This compound Stock: 10 mM in DMSO
-
Positive Control (e.g., a known inhibitor): 1 mM in DMSO
-
Negative Control: DMSO
Procedure:
-
Dispense 10 µL of Assay Buffer to all wells of a 384-well plate.
-
Add 100 nL of this compound, positive control, or negative control (DMSO) to the appropriate wells using a pintool or acoustic dispenser. This results in a 10 µM final concentration for this compound.
-
Add 5 µL of Target-X Enzyme solution to all wells (final concentration: 25 nM).
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the Substrate solution to all wells (final concentration: 2.5 µM).
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate).
-
Analyze the data, calculating percent inhibition relative to the positive and negative controls.
2. Cell-Based Assay for Pathway-Y Activity
This protocol describes a luciferase reporter assay to measure the cellular activity of this compound in inhibiting Pathway-Y.
dot
Caption: Workflow for the cell-based luciferase reporter gene assay.
Materials:
-
HEK293 cells stably expressing a Pathway-Y responsive luciferase reporter construct.
-
96-well, white, clear-bottom cell culture plates.
-
Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM, 1% Penicillin-Streptomycin.
-
This compound serial dilutions in Serum-Free Medium.
-
Pathway-Y Ligand Stock: 100X concentration in PBS.
-
Luciferase Assay Reagent (e.g., Bright-Glo™).
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of Complete Growth Medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
After incubation, gently remove the growth medium and replace it with 80 µL of Serum-Free Medium.
-
Add 10 µL of the this compound serial dilutions to the appropriate wells. Include wells with vehicle control (DMSO).
-
Pre-incubate the plate at 37°C, 5% CO₂ for 1 hour.
-
Add 10 µL of the 10X Pathway-Y Ligand to all wells (except for unstimulated controls) to activate the signaling pathway.
-
Incubate the plate at 37°C, 5% CO₂ for 6 hours.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate for 5 minutes at room temperature on a plate shaker to ensure complete cell lysis.
-
Read the luminescence on a plate reader.
-
Analyze the data to determine the EC50 of this compound.
Application Notes and Protocols for In Vivo Imaging
A Note on Terminology: The term "SPI-001" does not correspond to a recognized specific probe, pathway, or technique in the context of in vivo imaging within the reviewed scientific literature. It is plausible that this is a typographical error. This document provides detailed application notes and protocols for highly relevant and similarly named subjects in the field of in vivo imaging: SPIO nanoparticles for Magnetic Resonance Imaging (MRI), in vivo imaging of the SPI1 (PU.1) signaling pathway , and the use of SP1 fluorescent probes .
Section 1: SPIO (Superparamagnetic Iron Oxide) Nanoparticles for In Vivo MRI
Application Notes
Superparamagnetic Iron Oxide (SPIO) nanoparticles are a class of contrast agents used in magnetic resonance imaging (MRI).[1] Composed of an iron oxide core, typically magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), coated with a biocompatible material like dextran, these nanoparticles are particularly useful for T2/T2-weighted imaging.[1][2] When placed in a magnetic field, SPIOs generate significant local magnetic field inhomogeneities, leading to a rapid dephasing of proton spins in the surrounding tissue.[3] This results in a decrease in the T2 and T2 relaxation times, causing a signal loss (darkening) in T2/T2*-weighted MR images.[2]
This property makes SPIOs excellent negative contrast agents for a variety of in vivo applications, including:
-
Cell Tracking: Cells can be labeled with SPIO nanoparticles ex vivo and then introduced into a living organism. MRI can then be used to non-invasively track the migration and fate of these cells in vivo. This is widely used in studies of stem cell therapy, immunology, and cancer metastasis.
-
Tumor and Liver Imaging: The reticuloendothelial system (RES), particularly the Kupffer cells in the liver, readily takes up intravenously administered SPIOs.[2] This causes a darkening of healthy liver tissue, which increases the contrast and conspicuity of liver lesions that lack Kupffer cells, such as metastases.[2]
-
Inflammation and Macrophage Imaging: Macrophages readily phagocytose SPIOs. In areas of inflammation, where macrophages accumulate, the presence of SPIOs can be detected by MRI, providing a non-invasive method to image inflammatory processes.[4]
Quantitative Analysis: Quantifying the concentration of SPIO nanoparticles in vivo is crucial for accurately determining the number of labeled cells or the extent of agent accumulation. Methods for quantification often rely on the relationship between the SPIO concentration and the change in the transverse relaxation rate (R2 = 1/T2 or R2* = 1/T2*).[5] More advanced model-based approaches, such as the finite perturber method, analyze the phase gradients in MR images to estimate SPIO concentration.[6]
Data Presentation
Table 1: Quantitative In Vitro MRI Data of SPIO-Labeled Cells
| Cell Type | Iron per Cell (pg) | Magnetic Field (T) | R2 Value vs. Iron Concentration (pg/mL) | R² of Linear Fit | Reference |
| Lymphocytes | 5.8 | 3 | y = 0.0011x + 0.0017 | 0.9966 | [5] |
| Lymphocytes | 5.8 | 7 | y = 0.0012x + 0.0017 | 0.9949 | [5] |
| 9L Gliosarcoma | 30.21 | 3 | y = 0.0004x + 0.0044 | 0.9976 | [5] |
| 9L Gliosarcoma | 30.21 | 7 | y = 0.0003x + 0.0046 | 0.9881 | [5] |
Table 2: In Vivo Quantification of SPIO Nanoparticles in a Mouse Model
| SPIO Concentration in Phantom (µg/mL) | SPIO Concentration in C6 Glioma Cells (µg/mL) | Imaging Method | Reference |
| 10, 25, 50, 100, 150, 250 | Implanted labeled cells | MR phase gradient-based method | [7] |
| 50, 75, 100, 125 | Implanted labeled cells | MR phase gradient-based method | [8] |
Experimental Protocols
Protocol 1: Labeling Cells with SPIO Nanoparticles and In Vivo MRI
This protocol describes the labeling of C6 glioma cells with SPIO nanoparticles for subsequent in vivo implantation and MRI-based quantification.[7]
1. Cell Labeling: a. Culture C6 glioma cells to 80% confluency in standard cell culture conditions. b. Prepare the SPIO labeling solution. For example, using a commercially available SPIO formulation, dilute it in a serum-free culture medium to the desired final concentration (e.g., 25 µg Fe/mL). c. Incubate the cells with the SPIO-containing medium for 24 hours to allow for nanoparticle uptake. d. After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any free SPIO nanoparticles. e. Harvest the cells using trypsin and resuspend them in PBS or an appropriate medium for injection. f. Determine the labeling efficiency by measuring the iron content per cell (e.g., using Prussian blue staining and spectrophotometry).
2. Animal Model Preparation: a. Use immunodeficient mice (e.g., nude mice) to prevent rejection of the implanted cells. b. Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). c. Subcutaneously implant the SPIO-labeled C6 glioma cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of the mouse.[6]
3. In Vivo MRI Acquisition: a. At desired time points post-implantation (e.g., 1-3 days), anesthetize the mouse and place it in an animal holder compatible with the MRI scanner. b. Position the tumor within the imaging coil. c. Acquire T2*-weighted images using a gradient-echo (GRE) sequence. Typical parameters on a clinical 3T scanner might be:
- Repetition Time (TR): 100 ms (B15284909)
- Echo Time (TE): 10, 20, 30 ms (multiple echoes for T2* mapping)
- Flip Angle: 20°
- Slice Thickness: 1 mm d. For quantitative methods based on phase gradients, a multi-echo gradient echo sequence is also used to acquire both magnitude and phase images.[7]
4. Data Analysis: a. Identify the tumor region on the MR images. The accumulation of SPIO-labeled cells will appear as a hypointense (dark) region on T2-weighted images. b. For relaxometry-based quantification, calculate the R2 (1/T2) map. The change in R2 in the tumor compared to control tissue is proportional to the SPIO concentration. c. For phase gradient-based methods, use specialized software to calculate the magnetic field inhomogeneity from the phase images and apply a model (like the finite perturber method) to estimate the SPIO concentration.[6]
Mandatory Visualization
Caption: Workflow for an in vivo cell tracking experiment using SPIO nanoparticles and MRI.
Section 2: In Vivo Imaging of SPI1 (PU.1) Pathway Activity
Application Notes
SPI1, also known as PU.1, is an ETS-domain transcription factor that plays a critical role in the development of myeloid and B-lymphoid cells.[9] Dysregulation of SPI1 is implicated in various diseases, including leukemia, colon cancer, and Alzheimer's disease.[9][10][11] SPI1 activates the transcription of its target genes by binding to a purine-rich sequence known as the PU-box in their promoter regions.
Directly imaging the SPI1 protein in vivo is challenging. However, its activity as a transcription factor can be monitored non-invasively using reporter gene imaging techniques, such as bioluminescence imaging (BLI).[12] In this approach, cancer cells are genetically engineered to express a luciferase enzyme (e.g., from firefly) under the control of a promoter that is strongly activated by SPI1. When these cells are implanted in an animal, the expression of luciferase, and thus the emission of light upon administration of the luciferin (B1168401) substrate, serves as a proxy for SPI1 transcriptional activity.[13] This allows for the longitudinal and quantitative monitoring of SPI1 pathway activation in response to tumor progression or therapeutic interventions in a living animal.[14]
Signaling Pathway
The following diagram illustrates a signaling pathway where SPI1 promotes the mesenchymal phenotype of glioma stem cells (GSCs) by upregulating TGF-β1 and FKBP12, which in turn activates the PI3K/Akt pathway.[9]
Caption: SPI1 signaling pathway in glioma stem cells promoting a malignant phenotype.
Experimental Protocols
Protocol 2: In Vivo Bioluminescence Imaging of SPI1-Driven Tumor Growth
This protocol outlines the steps to monitor the growth of tumors with high SPI1 activity using bioluminescence imaging (BLI).
1. Generation of a Reporter Cell Line: a. Select a cancer cell line with known SPI1 activity (e.g., Lewis Lung Carcinoma cells).[13] b. Create a lentiviral vector containing the firefly luciferase (luc2) gene downstream of a promoter containing multiple SPI1 binding sites (PU-boxes). c. Transduce the cancer cells with the lentivirus. d. Select for stably transduced cells using an appropriate selection marker (e.g., puromycin). e. Validate the reporter cells in vitro by confirming luciferase activity upon stimulation of the SPI1 pathway and correlating it with SPI1 expression levels.
2. Animal Model Creation: a. Use an appropriate mouse strain for the chosen cell line (e.g., C57BL/6 for syngeneic Lewis Lung Carcinoma).[13] b. Inject the engineered reporter cells into the mice. The route of injection will depend on the desired tumor model (e.g., subcutaneously in the flank for a solid tumor model, or intravenously for a metastasis model). A typical dose is 1 x 10⁶ cells in 100 µL of PBS.[13] c. Allow tumors to establish and grow.
3. In Vivo Bioluminescence Imaging: a. At regular intervals (e.g., weekly), perform BLI to monitor tumor growth and SPI1 activity. b. Anesthetize the mice (e.g., with isoflurane). c. Prepare the D-luciferin substrate solution (e.g., 15 mg/mL in sterile PBS). d. Intraperitoneally (IP) inject the D-luciferin substrate into the mice (a typical dose is 150 mg/kg body weight).[13] e. Wait for the substrate to distribute (typically 5-10 minutes). f. Place the anesthetized mouse in a light-tight imaging chamber of a BLI system (e.g., IVIS Spectrum). g. Acquire bioluminescent images. Exposure times may vary from 1 second to 5 minutes depending on the signal intensity. h. Acquire a photographic image of the mouse for anatomical reference.
4. Data Analysis: a. Use the imaging system's software to overlay the bioluminescent signal on the photographic image. b. Define a region of interest (ROI) around the tumor area. c. Quantify the light emission from the ROI in units of photons per second per centimeter squared per steradian (photons/s/cm²/sr). d. Track the change in bioluminescent signal over time to monitor tumor progression and SPI1 pathway activity.
Data Presentation
Table 3: Representative Bioluminescence Data from In Vivo Tumor Model
| Time Point | Mean Tumor Bioluminescence (photons/s/cm²/sr) | Standard Deviation |
| Day 3 | 1.5 x 10⁶ | 0.4 x 10⁶ |
| Day 10 | 9.8 x 10⁷ | 2.1 x 10⁷ |
| Day 17 | 5.2 x 10⁸ | 1.3 x 10⁸ |
| (Note: Data are hypothetical and for illustrative purposes, based on typical BLI experiments)[13] |
Mandatory Visualization
References
- 1. Superparamagnetic iron oxide based MRI contrast agents: Current status of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superparamagnetic iron oxide based MRI contrast agents: Current status of clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unambiguous identification of superparamagnetic iron oxide (SPIO) particles through quantitative susceptibility mapping of the nonlinear response to magnetic fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-Based Superparamagnetic Nanoparticle Contrast Agents for MRI of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of SPIO Nanoparticles in vivo Using the Finite Perturber Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo quantification of SPIO nanoparticles for cell labeling based on MR phase gradient images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (ISMRM 2014) In vivo quantification of SPIO nanoparticles for cell labeling based on MR phase gradient images [archive.ismrm.org]
- 9. SPI1 activates TGF‐β1/PI3K/Akt signaling through transcriptional upregulation of FKBP12 to support the mesenchymal phenotype of glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting SPI1 to mitigate amyloid-β pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of SPI1-mediated transcriptome remodeling on Alzheimer’s disease-related phenotypes in mouse models of Aβ amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Imaging [promega.com]
- 13. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transgenic Animal Models to Visualize Cancer-Related Cellular Processes by Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing SPI-001 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a comprehensive set of protocols to assess the in vitro efficacy of SPI-001, a novel investigational Toll-like receptor (TLR) agonist. TLR agonists are a class of immunomodulatory agents that activate innate immune cells, leading to the production of cytokines and the initiation of an adaptive immune response.[1][2][3] These protocols are designed for researchers in drug discovery and development to characterize the bioactivity and potential therapeutic effects of this compound.
The following sections detail the necessary materials, step-by-step experimental procedures, and data analysis guidelines for key in vitro assays. These assays include the evaluation of cell viability, cytokine production, and the activation of critical signaling pathways downstream of TLR activation, namely the NF-κB and IRF3 pathways.
Core Experimental Workflow
The overall workflow for assessing the in vitro efficacy of this compound involves a series of sequential assays to build a comprehensive profile of the compound's activity and potential toxicity.
Caption: Overall experimental workflow for the in vitro assessment of this compound.
Signaling Pathway Modulated by this compound
As a TLR agonist, this compound is hypothesized to activate downstream signaling cascades that result in the activation of transcription factors such as NF-κB and IRF3. These transcription factors are pivotal in orchestrating the expression of pro-inflammatory cytokines and type I interferons, respectively.
Caption: Hypothesized signaling pathway activated by this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol determines the effect of this compound on cell viability and is crucial for identifying the appropriate concentration range for subsequent efficacy assays.[4][5][6][7]
Workflow for Cell Viability Assay
Caption: Workflow for the cell viability and cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock concentration series of this compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation: Cell Viability
| Concentration of this compound (µM) | Mean Absorbance (± SD) | % Cell Viability |
| 0 (Untreated) | 1.2 ± 0.05 | 100% |
| 0.1 | 1.18 ± 0.06 | 98.3% |
| 1 | 1.15 ± 0.04 | 95.8% |
| 10 | 1.05 ± 0.07 | 87.5% |
| 100 | 0.6 ± 0.08 | 50.0% |
Cytokine Profiling Assay
This assay quantifies the production of key cytokines to evaluate the immunostimulatory activity of this compound.[8][9][10][11][12]
Workflow for Cytokine Profiling
Caption: Workflow for the cytokine profiling assay.
Protocol:
-
Cell Treatment: Seed cells as described in the viability assay and treat with non-toxic concentrations of this compound. Include a positive control (e.g., LPS for TLR4).
-
Incubation: Incubate the cells for 6 to 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.
-
ELISA/Multiplex Assay: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay according to the manufacturer's instructions to measure the concentrations of cytokines such as TNF-α, IL-6, and IFN-β.
-
Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.
Data Presentation: Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) |
| Untreated | < 10 | < 15 | < 5 |
| Vehicle Control | < 10 | < 15 | < 5 |
| This compound (1 µM) | 500 ± 45 | 800 ± 60 | 200 ± 25 |
| This compound (10 µM) | 2500 ± 210 | 4000 ± 350 | 1000 ± 90 |
| Positive Control (LPS) | 3000 ± 250 | 5000 ± 400 | Not applicable |
NF-κB Activation Assay
This protocol assesses the activation of the NF-κB pathway, a key signaling cascade downstream of many TLRs.[13][14][15][16][17]
Workflow for NF-κB Activation Assay
Caption: Workflow for the NF-κB reporter assay.
Protocol (Reporter Assay):
-
Cell Seeding: Seed an NF-κB luciferase reporter cell line (e.g., HEK-Blue™ TLR cells) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 4 to 8 hours.
-
Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate according to the assay kit instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to a control and express as fold induction of NF-κB activity.
Data Presentation: NF-κB Activation
| Treatment | Luminescence (RLU) | Fold Induction |
| Untreated | 1500 ± 120 | 1.0 |
| Vehicle Control | 1550 ± 130 | 1.03 |
| This compound (1 µM) | 7500 ± 600 | 5.0 |
| This compound (10 µM) | 30000 ± 2500 | 20.0 |
| Positive Control (LPS) | 37500 ± 3000 | 25.0 |
IRF3 Activation Assay
This assay measures the activation of Interferon Regulatory Factor 3 (IRF3), which is critical for the induction of type I interferons.[18][19][20][21]
Workflow for IRF3 Activation Assay
Caption: Workflow for the IRF3 activation assay via Western Blot.
Protocol (Western Blot):
-
Cell Treatment: Treat cells with this compound for 1 to 4 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3. Use a loading control like β-actin.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-IRF3 to total IRF3.
Data Presentation: IRF3 Activation
| Treatment | p-IRF3 / Total IRF3 Ratio |
| Untreated | 0.1 ± 0.02 |
| Vehicle Control | 0.12 ± 0.03 |
| This compound (1 µM) | 0.8 ± 0.1 |
| This compound (10 µM) | 2.5 ± 0.3 |
| Positive Control (Poly(I:C)) | 3.0 ± 0.4 |
Materials and Reagents
-
Cell Lines: RAW 264.7 (murine macrophage), Human PBMCs, NF-κB reporter cell line (e.g., HEK-Blue™).
-
Reagents: this compound, DMSO, Lipopolysaccharide (LPS), Poly(I:C).
-
Media and Buffers: DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, RIPA buffer.
-
Assay Kits: MTS/MTT cell viability assay kit, ELISA kits for TNF-α, IL-6, IFN-β, Luciferase reporter assay kit, BCA protein assay kit.
-
Antibodies: Primary antibodies against p-IRF3 (Ser396), total IRF3, and β-actin; HRP-conjugated secondary antibodies.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, cytokine production, and the activation of key signaling pathways, researchers can effectively determine the compound's efficacy and mechanism of action. The structured data presentation and clear workflows are designed to facilitate reproducible and comprehensive assessment, accelerating the preclinical development of this promising TLR agonist.
References
- 1. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trial Watch: Experimental Toll-like receptor agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]
- 13. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating SPI-001 (EPI-001) in Combination Therapies for Castration-Resistant Prostate Cancer
Introduction
SPI-001, more specifically identified in research literature as EPI-001 and its analogues (e.g., ralaniten, EPI-7170), represents a first-in-class therapeutic agent targeting the N-terminal domain (NTD) of the Androgen Receptor (AR).[1][2] Unlike traditional anti-androgens such as enzalutamide (B1683756), which target the C-terminal ligand-binding domain (LBD), EPI-001 inhibits AR activity by binding to the transactivation unit 5 (Tau-5) within the Activation Function-1 (AF-1) region of the AR NTD.[3][4][5] This mechanism is crucial for blocking the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are a common mechanism of resistance to LBD-targeting therapies in castration-resistant prostate cancer (CRPC).[2]
The unique mechanism of EPI-001 provides a strong rationale for its use in combination with other therapeutic agents to achieve synergistic anti-tumor effects and overcome drug resistance. This document provides detailed application notes and protocols for researchers investigating EPI-001 in combination with other research compounds, particularly LBD inhibitors, in CRPC models.
Mechanism of Action and Rationale for Combination Therapy
EPI-001 covalently binds to the AR NTD, blocking essential protein-protein interactions required for the receptor's transcriptional activity.[1] This disrupts signaling from both full-length AR and AR-Vs. Therapies like enzalutamide, which target the AR LBD, are ineffective against AR-Vs. By combining an NTD inhibitor (EPI-001 or its analogues) with an LBD inhibitor, it is possible to achieve a more comprehensive blockade of AR signaling, potentially leading to synergistic effects and overcoming resistance mediated by AR-Vs.[2][6] A study using EPI-7170, a more potent analogue of EPI-001, demonstrated that this combination results in synergistic inhibition of proliferation in enzalutamide-resistant prostate cancer cells that express AR-V7.[2]
Additionally, EPI-001 has been shown to act as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, which may contribute to its anti-cancer effects through AR-independent pathways.[1][7] This dual activity presents further opportunities for rational combination strategies.
Signaling Pathway and Combination Rationale
Caption: Dual blockade of Androgen Receptor (AR) signaling pathway.
Quantitative Data Summary
The following tables summarize preclinical data for EPI-001 and its analogues, alone and in combination with other compounds.
Table 1: In Vitro Potency of EPI Compounds and Combinations
| Compound(s) | Cell Line | Assay | Endpoint | Result | Reference |
| EPI-001 | LNCaP | AR NTD Transactivation | Inhibition | IC₅₀ ≈ 6 µM | [1][5] |
| EPI-001 | LNCaP | PSA Secretion | Inhibition | IC₅₀ > 25 µM | [8] |
| EPI-7170 | Enzalutamide-Resistant (AR-V7+) | Proliferation | Inhibition | 8-9x more potent than ralaniten | [2] |
| EPI-7170 + Enzalutamide | Enzalutamide-Resistant (AR-V7+) | Proliferation | Synergy | Synergistic Inhibition | [2] |
| EPI + SINT-1 | Prostate Cancer Cells | PSA Luciferase Activity | Inhibition | Additive Effect | [9] |
Table 2: In Vivo Antitumor Activity of EPI-001
| Compound | Dose & Schedule | Animal Model | Endpoint | Result | Reference |
| EPI-001 | 20 mg/kg; i.v. every 5 days for 25 days | CRPC Xenograft | Tumor Growth | Inhibition of tumor growth | [5] |
| EPI-001 | 50 mg/kg; i.v. | Androgen-dependent tumor | Tumor Growth | Blocked tumor growth | [5] |
Experimental Protocols
Below are generalized protocols for key experiments to evaluate the combination of EPI-001 with other research compounds. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the effect of single agents and combinations on cell proliferation and quantifies synergistic interactions.
1. Materials:
- Prostate cancer cell lines (e.g., LNCaP, C4-2, 22Rv1, or enzalutamide-resistant lines)
- Cell culture medium and supplements (e.g., RPMI-1640, FBS)
- EPI-001 (or analogue) and combination compound(s)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
- Plate reader (luminometer or spectrophotometer)
- Synergy analysis software (e.g., CompuSyn)
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Preparation: Prepare a dose-response matrix of EPI-001 and the combination compound. This typically involves serial dilutions of each compound individually and then combining them at fixed ratios.
- Treatment: Remove the overnight culture medium and add fresh medium containing the single agents or combinations. Include vehicle-only controls.
- Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
- Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
- Data Analysis:
- Normalize the viability data to the vehicle-treated controls.
- Calculate the IC₅₀ for each single agent.
- Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow for Synergy Assessment
References
- 1. EPI-001 - Wikipedia [en.wikipedia.org]
- 2. Combination therapy with androgen receptor N-terminal domain antagonist EPI-7170 and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPI-001, A Compound Active against Castration-Resistant Prostate Cancer, Targets Transactivation Unit 5 of the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current opinion and mechanistic interpretation of combination therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPI-001: A Search for Information
Initial searches for a chemical compound designated "SPI-001" for research and drug development have yielded no specific results. The identifier "this compound" appears in various contexts unrelated to a singular, publicly documented chemical entity for laboratory use.
Our comprehensive search across scientific databases and chemical supplier information did not identify a specific molecule with the designation "this compound." The search results frequently pointed to "STI SP001," which is a standard for the inspection of aboveground storage tanks and is not relevant to chemical handling in a research setting.[1][2][3][4][5] Additionally, "SPI" is a common acronym for various companies and scientific techniques, further complicating the search for a specific compound.
It is possible that "this compound" is an internal compound identifier not yet in the public domain, a new or less-documented research chemical, or a potential typographical error. For instance, searches did reveal information on "EPI-001," a known inhibitor of the androgen receptor.[6]
Without specific information on the chemical nature, properties, and biological targets of "this compound," it is not possible to provide accurate and safe handling and storage protocols, experimental methodologies, or signaling pathway diagrams.
To proceed, please verify the exact name and any known alternative designations for the compound of interest. Key information that would be helpful includes:
-
Chemical Name or IUPAC Name
-
CAS Number
-
Chemical Structure
-
Supplier or Manufacturer
-
Known Biological Target or Mechanism of Action
Once more specific information is available, detailed and accurate application notes and protocols can be generated to meet the needs of researchers, scientists, and drug development professionals.
References
- 1. stispfa.org [stispfa.org]
- 2. STI - SP001-00 - Standard For Inspection of In-Service Shop Fabricated Aboveground Tanks For Storage of Combustible and Flammable Liquids | PDF | Leak | Materials [scribd.com]
- 3. datcp.wi.gov [datcp.wi.gov]
- 4. epa.gov [epa.gov]
- 5. ehs-support.com [ehs-support.com]
- 6. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPY001 in Functional Genomics Studies
Audience: Researchers, scientists, and drug development professionals.
Note: Publicly available information on a specific molecule designated "SPI-001" in the context of functional genomics is limited. The following application notes and protocols are based on the available data for SPY001 , a novel, half-life extended monoclonal antibody developed by Spyre Therapeutics, which is a likely candidate for the intended query. SPY001 is currently in clinical development for the treatment of Inflammatory Bowel Disease (IBD).
Application Notes
Introduction
SPY001 is an investigational humanized monoclonal IgG1 antibody that targets the α4β7 integrin.[1] This antibody is engineered with a modified Fc region (YTE modification) to extend its serum half-life.[1] The primary mechanism of action of SPY001 is the inhibition of the interaction between α4β7 on lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[2][3] This blockage prevents the trafficking of pathogenic T-lymphocytes to the gut, thereby reducing inflammation. SPY001 is being developed as a potential best-in-class treatment for IBD, with the prospect of less frequent subcutaneous dosing.[4][5]
Mechanism of Action
The α4β7 integrin is a key regulator of lymphocyte trafficking to the gut. Its interaction with MAdCAM-1, which is primarily expressed on the vascular endothelium of the gastrointestinal tract, facilitates the adhesion and transmigration of lymphocytes into the inflamed gut tissue. SPY001 specifically binds to the α4β7 integrin, effectively blocking this interaction and thus mitigating the inflammatory cascade in IBD.[2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. SPY-001 antibody shows extended half-life for treating IBD | BioWorld [bioworld.com]
- 3. SPY-001 has significantly extended half-life compared to vedolizumab | BioWorld [bioworld.com]
- 4. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW) 2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 | Mon, 05/05/2025 - 08:00 [ir.spyre.com]
- 5. seekingalpha.com [seekingalpha.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SPI-001 Experimental Variability
Welcome to the technical support center for SPI-001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring robust and reproducible results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental compound under investigation for its role in modulating cellular signaling pathways. Based on current research, this compound is believed to act as an inhibitor of the Spi-1 transcription factor (also known as PU.1). Spi-1 is a critical regulator of gene expression in various biological processes, including hematopoietic development and cancer. By inhibiting Spi-1, this compound is hypothesized to alter the transcription of target genes involved in cell proliferation, differentiation, and survival.
Q2: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays with this compound. What are the common causes?
A2: High variability in cell-based assays is a common challenge. Several factors can contribute to this issue:
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, and variability in cell seeding density can lead to different responses to this compound.
-
Reagent Preparation and Handling: Inconsistent preparation of this compound dilutions, media, and other reagents can introduce significant errors.
-
Incubation Conditions: Fluctuations in temperature, CO2 levels, and humidity within the incubator can affect cell growth and drug response.
-
Pipetting Technique: Inaccurate or inconsistent pipetting can lead to variations in the amount of cells, reagents, or this compound added to each well.
Q3: How can we minimize variability in our this compound experiments?
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental steps, from cell culture and reagent preparation to data acquisition.
-
Cell Culture Maintenance: Use cells within a defined low passage number range, ensure consistent cell viability, and use a standardized cell counting method. Automated cell counting can sometimes yield higher cell numbers but may have similar coefficients of variation to manual counting.[2]
-
Reagent Quality Control: Use high-quality, lot-controlled reagents and perform quality control checks on new batches of this compound.
-
Instrument Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in proliferation assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. Ensure a consistent number of viable cells are plated in each well. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound regularly. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Ensure the incubation time after adding this compound is consistent across all experiments. |
| Detection Reagent | Check the expiration date and proper storage of the proliferation assay reagent (e.g., MTT, PrestoBlue). Ensure consistent incubation time with the reagent. |
Issue 2: High background signal or low signal-to-noise ratio in reporter assays.
| Potential Cause | Troubleshooting Step |
| Transfection Efficiency | Optimize the transfection protocol for your specific cell line to ensure consistent reporter construct expression. |
| Lysis Buffer | Ensure complete cell lysis by using the appropriate volume of lysis buffer and adequate incubation. |
| Reagent Choice | Select reagents with high sensitivity and low background for your specific assay.[1] |
| Plate Reader Settings | Optimize the gain and integration time settings on your plate reader for maximal signal without saturation. |
Experimental Protocols
General Cell-Based Assay Protocol for this compound
-
Cell Seeding:
-
Culture cells to be used in the experiment, ensuring they are in the logarithmic growth phase.
-
Trypsinize and count the cells. Assess viability using a method like trypan blue exclusion.
-
Dilute the cells to the desired seeding density in pre-warmed culture medium.
-
Seed the cells into a multi-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Further dilute the this compound concentrations in culture medium to the final desired concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Assay Endpoint Measurement:
-
Perform the chosen assay to measure the biological endpoint of interest (e.g., cell viability, reporter gene expression, protein levels).
-
Follow the manufacturer's instructions for the specific assay kit being used.
-
-
Data Analysis:
-
Collect and analyze the data. For dose-response experiments, calculate IC50 values using appropriate software.
-
Visualizations
Illustrative Signaling Pathway of Spi-1 Inhibition by this compound
The following diagram illustrates a hypothetical signaling pathway where this compound inhibits the transcription factor Spi-1, which is known to be involved in the regulation of genes related to cell survival and proliferation.
Caption: Hypothetical mechanism of this compound action on the Spi-1 signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the effect of this compound on cell viability.
Caption: Standard experimental workflow for an in vitro cell viability assay with this compound.
References
Technical Support Center: Optimizing SPI-001 Concentration for In Vitro Assays
Welcome to the technical support center for SPI-001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new experiment?
For a novel inhibitor like this compound, it is advisable to begin with a broad concentration range to determine its potency. A typical starting range would be from 1 nM to 100 µM.[1] This wide range will help to identify whether this compound is effective at low concentrations or requires higher concentrations for a response.[1]
Q2: How should I prepare the stock solution for this compound?
Proper preparation of a stock solution is crucial for accurate and reproducible results.
-
Solubility Testing: Before preparing a high-concentration stock, it is essential to determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or PBS.[1]
-
Stock Concentration: A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1] This allows for the addition of small volumes to the experimental media, which minimizes the final solvent concentration.[1]
-
Storage: Aliquot the stock solution and store it at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance to DMSO can vary significantly between different cell lines.[2] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[2]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[2]
It is critical to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.[2][3]
Q4: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same protein but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.[3]
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of target knockdown/knockout mimics the effect of the inhibitor, it supports an on-target mechanism.[3]
-
Rescue Experiments: Overexpress a version of the target protein that is resistant to the inhibitor. If this rescues the phenotype, it strongly suggests an on-target effect.[3]
Troubleshooting Guides
Issue 1: High background signal or non-specific inhibition in my assay.
-
Possible Cause: Compound aggregation at high concentrations.[3]
-
Solution:
-
Visually inspect your compound in solution for any cloudiness or precipitate.[3]
-
Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating dose-response.[3]
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates.[3][4]
-
Issue 2: The vehicle control (e.g., DMSO) is showing a biological effect.
-
Possible Cause: The final concentration of the solvent is too high.[3]
-
Solution:
Issue 3: My dose-response curve is not sigmoidal or has a very shallow slope.
-
Possible Cause:
-
Solution:
-
Optimize your assay to have a larger signal-to-noise ratio.[1]
-
Consider alternative data analysis models or investigate the possibility of a non-standard mechanism of inhibition.
-
Issue 4: Precipitation of this compound upon dilution into aqueous buffer.
-
Possible Cause: The compound has exceeded its aqueous solubility limit.[2]
-
Solution:
-
Try lowering the final concentration in your assay.[2]
-
Optimize the DMSO concentration; a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility, but always include a vehicle control.[2]
-
Experiment with different pH values of your buffer, as the solubility of ionizable compounds can be pH-dependent.[2]
-
If precipitation occurs, do not use the solution. Prepare a fresh dilution.[2]
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and key values for small molecule inhibitors in in vitro assays. These are general guidelines, and the optimal concentrations for this compound should be determined empirically for your specific assay.
| Parameter | Biochemical Assays | Cell-Based Assays | Notes |
| Starting Concentration Range | 1 nM - 100 µM | 1 nM - 100 µM | A broad range is recommended for initial screening.[1] |
| Typical IC50/EC50 Values | <100 nM | <1-10 µM | Potency in biochemical assays should correlate with potency in cells.[5] |
| Concentrations Suggesting Non-Specific Effects | >10 µM | >10 µM | High concentrations may lead to off-target effects or compound aggregation.[5] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based assay with a colorimetric or luminescent readout.
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate under standard cell culture conditions (37°C, 5% CO₂) for 24 hours.
-
Compound Preparation:
-
Treatment:
-
Remove the old medium from the cells.
-
Add 50 µL of fresh medium to each well.[1]
-
Add 50 µL of the prepared working concentrations of this compound to the respective wells, resulting in a final concentration range of 100 µM to 10 nM.[1]
-
Include wells with a vehicle control (medium with the same final concentration of DMSO).[1]
-
Include wells with a positive control inhibitor if available.[1]
-
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]
-
Assay Readout: After incubation, perform the specific assay to measure the biological response of interest (e.g., add reagents for a colorimetric or luminescent assay).[1] Read the plate using a plate reader.
-
Data Analysis:
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[3]
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)[3]
-
White, opaque 96-well or 384-well plates[3]
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities[3]
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the this compound stock solution in kinase buffer to create a range of concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[3]
-
Prepare kinase/substrate mix: Dilute the kinase and its substrate in kinase buffer to the desired working concentrations.[3]
-
Add components to the plate: Add the inhibitor dilutions and the kinase/substrate mix to the wells of the plate.
-
Start the reaction: Add ATP to all wells to initiate the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.
-
Stop the reaction and detect signal: Add the Kinase-Glo® reagent to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Read the plate: Use a plate reader to measure the luminescence in each well.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway of SPI1 and the potential target for this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for common issues in in vitro assays with this compound.
References
Technical Support Center: Overcoming Solubility Issues with SPI-001
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SPI-001. Given its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous solutions for in vitro and in vivo experiments can be challenging. This resource offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, and this allows for the preparation of a high-concentration stock (e.g., 10-20 mM) that can be further diluted into aqueous experimental media.[1] Always use anhydrous, high-purity DMSO to prevent the introduction of water, which can lead to precipitation.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous cell culture medium. What should I do?
A2: This is a common issue with lipophilic compounds.[1][2] The final concentration of DMSO in your medium should generally not exceed 0.5-1% to avoid solvent-induced cytotoxicity.[1] If you observe precipitation, consider the following:
-
Lower the final concentration of this compound: Your desired concentration might be above the solubility limit in the final medium.
-
Use a pre-warmed medium: Diluting into a medium at 37°C can sometimes improve solubility.
-
Increase the volume of the medium for dilution: A larger volume can help to better disperse the compound.
-
Employ a serial dilution method: Instead of a single large dilution, perform a series of smaller dilutions.
Q3: Are there alternative solvents or formulations I can use to improve the solubility of this compound in aqueous solutions?
A3: Yes, several strategies can enhance the aqueous solubility of poorly soluble drugs like this compound.[3][4][5][6][7] These include the use of co-solvents, surfactants, or creating a solid dispersion. For in vitro assays, a co-solvent system or the addition of a biocompatible surfactant can be effective.
Troubleshooting Guide
Issue 1: Precipitate formation in aqueous buffer during in vitro assays.
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The low percentage of the organic stock solvent is insufficient to keep the compound dissolved.
Solutions:
-
Optimize Co-solvent System: Introduce a co-solvent in addition to DMSO. Ethanol can be a good choice for many compounds. Ensure the final concentration of all organic solvents is compatible with your assay.
-
Utilize Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[4]
Issue 2: Inconsistent results in cell-based assays.
Cause: Poor solubility can lead to an inaccurate effective concentration of this compound, resulting in high variability in experimental outcomes. The compound may be precipitating out of the cell culture medium over time.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted solutions.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.[5]
-
Particle Size Reduction: For certain applications, reducing the particle size of the compound through techniques like sonication of the diluted solution can improve the dissolution rate.[4][5][7]
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | 5 |
| Methanol | 2 |
| DMSO | > 50 |
| DMF | > 50 |
Table 2: Efficacy of Solubilization Techniques for this compound in PBS (pH 7.4)
| Solubilization Method | Achieved Concentration (µg/mL) | Observations |
| 1% DMSO (v/v) | 1 | Precipitation observed above this concentration |
| 1% DMSO + 5% Ethanol (v/v) | 5 | Clear solution |
| 1% DMSO + 0.1% Tween® 80 (w/v) | 10 | Clear solution, slight viscosity increase |
| 1% DMSO + 10 mM HP-β-CD | 15 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh 5 mg of this compound powder (assuming a molecular weight of 500 g/mol ).
-
Add 1 mL of anhydrous, high-purity DMSO.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions for a Cell-Based Assay
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).
-
Warm the cell culture medium to 37°C.
-
For the final working concentrations, dilute the intermediate DMSO stocks into the pre-warmed medium. Ensure the final DMSO concentration does not exceed 0.5%. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM stock to 1 mL of medium.
-
Mix immediately by gentle inversion or pipetting.
-
Add the final working solutions to the cells immediately after preparation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions and troubleshooting solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
SPI-001 off-target effects and how to mitigate them
Disclaimer: The small molecule inhibitor "SPI-001" as specified in the user request could not be definitively identified from publicly available information. To fulfill the request for a detailed technical support resource, this guide focuses on a representative ATP-competitive kinase inhibitor, designated Kin-Inhib-001 . The principles, protocols, and troubleshooting advice provided here are broadly applicable to researchers working with novel kinase inhibitors where off-target effects are a significant consideration.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like Kin-Inhib-001?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended therapeutic target.[1] This is a significant concern in drug development and experimental biology for several reasons:
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity that is unrelated to the on-target effect.[2]
-
Lack of Translational Efficacy: Promising preclinical results may not translate to a clinical setting if the observed efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.
The primary reason for the prevalence of off-target effects among kinase inhibitors is the high degree of structural similarity in the ATP-binding pocket across the human kinome.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is a major challenge.[1]
Q2: I'm observing a phenotype that is inconsistent with the known function of my target kinase. How can I determine if this is due to an off-target effect of Kin-Inhib-001?
A2: A multi-step approach is recommended to investigate potential off-target effects:
-
Dose-Response Analysis: Conduct experiments across a wide range of Kin-Inhib-001 concentrations. On-target effects should occur at concentrations consistent with the inhibitor's potency (IC50) for the primary target, while off-target effects may only appear at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Corroborate your findings with a second inhibitor that targets the same kinase but has a different chemical scaffold.[1] If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiments: In a cellular model, overexpress a version of the target kinase that has been mutated to be resistant to Kin-Inhib-001. If this "rescues" the cells from the inhibitor's effects, it confirms the phenotype is on-target.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target kinase.[3] If the resulting phenotype mimics the effect of Kin-Inhib-001, it supports an on-target mechanism. If the phenotype persists even in the absence of the target, it strongly suggests an off-target effect.
Q3: What are the best practices for minimizing off-target effects in my experiments with Kin-Inhib-001?
A3: To minimize the impact of off-target effects, consider the following experimental design strategies:
-
Use the Lowest Effective Concentration: Titrate Kin-Inhib-001 to determine the lowest concentration that elicits the desired on-target effect. Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of Kin-Inhib-001 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Thoroughly Characterize Your Inhibitor: Whenever possible, use inhibitors that have been extensively profiled for selectivity across the kinome. If you are working with a novel compound, consider performing a kinase selectivity profiling screen early in your research.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations required to inhibit the target kinase.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Potent off-target inhibition of a survival kinase. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases essential for cell survival. 2. Test a structurally unrelated inhibitor for the same target to see if the cytotoxicity persists. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity is not observed with a different inhibitor, it suggests the effect is off-target. |
| Compound insolubility leading to aggregation and non-specific effects. | 1. Visually inspect the cell culture media for any signs of compound precipitation. 2. Include a vehicle-only control to ensure the solvent (e.g., DMSO) is not the source of toxicity. | 1. Confirmation that the compound is fully dissolved at the tested concentrations. |
Issue 2: The observed cellular phenotype is the opposite of what is expected from inhibiting the target kinase.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of an off-target kinase in an opposing signaling pathway. | 1. Perform a kinome selectivity profile to identify off-targets. 2. Validate the phenotype using a genetic approach (siRNA/CRISPR) to knock down the primary target. 3. Use phospho-proteomics to get a global view of signaling pathways affected by the inhibitor. | 1. Identification of off-target kinases that could explain the paradoxical phenotype. 2. Confirmation of whether the phenotype is truly on- or off-target. |
| Activation of a compensatory feedback loop. | 1. Use western blotting to probe for the activation of known compensatory signaling pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to target inhibition. |
Quantitative Data Summary
Table 1: Representative Kinase Selectivity Profile for Kin-Inhib-001
This table summarizes the inhibitory activity of Kin-Inhib-001 against its intended target and a selection of common off-target kinases, as determined by an in vitro kinase assay.
| Kinase Target | IC50 (nM) | Description |
| Target Kinase A | 15 | On-Target |
| Off-Target Kinase X | 250 | Structurally related kinase |
| Off-Target Kinase Y | 800 | Kinase in a survival pathway |
| Off-Target Kinase Z | >10,000 | Unrelated kinase |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of Kin-Inhib-001 against a broad panel of recombinant kinases to identify both on- and off-target interactions.
Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[4]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Kin-Inhib-001 in DMSO, starting from a high concentration (e.g., 100 µM).[4]
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific recombinant kinase, and the serially diluted Kin-Inhib-001 or a DMSO vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase to ensure accurate IC50 determination.[4]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
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Stopping the Reaction and Substrate Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
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Washing: Wash the filter plates with phosphoric acid to remove unincorporated [γ-³³P]ATP.
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Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
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Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Kin-Inhib-001 with its target and potential off-targets in a cellular context. CETSA is based on the principle that ligand binding stabilizes proteins against thermal denaturation.[5]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of Kin-Inhib-001 or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[4]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.[4]
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Detection by Western Blot:
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Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Probe the membrane with primary antibodies specific for the target kinase and suspected off-target kinases.
-
Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of Kin-Inhib-001 indicates target engagement.[5]
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target pathway inhibition by Kin-Inhib-001.
References
Technical Support Center: Improving the Bioavailability of SPY001 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPY001. The information is designed to address specific issues that may be encountered during animal studies focused on the bioavailability of this investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is SPY001 and what is its mechanism of action?
SPY001 is an investigational novel, half-life extended monoclonal antibody that targets the α4β7 integrin.[1] This mechanism is similar to vedolizumab, which is an approved treatment for Inflammatory Bowel Disease (IBD). By targeting α4β7, SPY001 is designed to selectively inhibit the trafficking of pathogenic T lymphocytes to the gastrointestinal tract, thereby reducing inflammation associated with IBD.[1] Preclinical studies have shown that SPY001 has equivalent potency and selectivity to vedolizumab.[1]
Q2: What is the intended route of administration for SPY001 and how might this impact bioavailability studies?
SPY001 is being developed for subcutaneous (SC) administration.[1][2] This is a critical factor in designing and interpreting bioavailability studies in animals. Unlike oral administration, which involves absorption from the gastrointestinal tract and potential first-pass metabolism, SC administration involves absorption from the subcutaneous tissue into the lymphatic system and bloodstream. The bioavailability of subcutaneously administered monoclonal antibodies is generally high, but can be influenced by factors such as formulation, injection volume, and site of injection.
Q3: What are the known pharmacokinetic parameters of SPY001 from preclinical and clinical studies?
Interim data from a Phase 1 clinical trial in healthy volunteers has provided initial pharmacokinetic insights. Key findings include:
| Parameter | Finding | Source |
| Half-life | Approximately 80 days, which is about three-fold greater than vedolizumab. | [1] |
| Dosing Interval | The extended half-life supports potential quarterly or biannual subcutaneous maintenance dosing. | [1] |
| Target Engagement | A single dose resulted in rapid and sustained saturation of α4β7 receptors at expected Phase 2 trough concentrations. | [1] |
Preclinical studies in non-human primates have also been conducted to evaluate the coadministration of SPY001 with other therapeutic agents.[1]
Troubleshooting Guide
Issue 1: Lower than expected plasma concentrations of SPY001 in animal models.
Possible Causes and Solutions:
-
Improper Injection Technique:
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Subcutaneous vs. Intradermal/Intramuscular Injection: Ensure the injection is truly subcutaneous. Inadvertent intradermal or intramuscular injection can alter absorption kinetics. Use appropriate needle size and injection angle for the animal model.
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Leakage from Injection Site: Large injection volumes or improper technique can lead to leakage. Consider using a smaller injection volume or dividing the dose into multiple sites.
-
-
Formulation Issues:
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Aggregation: Monoclonal antibodies can be prone to aggregation, which can reduce bioavailability. Ensure proper storage and handling of the SPY001 formulation. Visually inspect for particulates before administration.
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Viscosity: Highly viscous formulations can have slower absorption. If using a custom formulation, ensure its viscosity is suitable for subcutaneous injection in the chosen animal model.
-
-
Animal Model Specific Factors:
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Skin Physiology: The skin thickness, blood flow, and lymphatic drainage at the injection site can vary between species and even strains, affecting absorption.
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Anti-drug Antibodies (ADAs): The animal's immune system may generate antibodies against the humanized SPY001, leading to rapid clearance. Consider using immunosuppressed animals or a shorter study duration to minimize ADA development.
-
Issue 2: High variability in pharmacokinetic data between individual animals.
Possible Causes and Solutions:
-
Inconsistent Dosing:
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Accurate Dosing: Ensure accurate calculation and administration of the dose based on individual animal body weights.
-
-
Injection Site Variability:
-
Standardized Injection Site: Use a consistent and well-defined anatomical location for all injections to minimize variability in absorption.
-
-
Animal Health Status:
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Healthy Animal Cohort: Ensure all animals are healthy and free of any conditions that could affect drug absorption or clearance.
-
-
Blood Sampling Technique:
-
Consistent Sampling: Standardize the blood sampling technique and timing to reduce variability in measured plasma concentrations.
-
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Subcutaneously Administered SPY001 in Rodents
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Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).
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Acclimatization: Acclimatize animals for at least 7 days before the study.
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Grouping:
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Group 1: Intravenous (IV) administration of SPY001 (for bioavailability calculation).
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Group 2: Subcutaneous (SC) administration of SPY001.
-
-
Dosing:
-
IV Group: Administer a single dose of SPY001 via the tail vein.
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SC Group: Administer a single dose of SPY001 subcutaneously in the dorsal scapular region.
-
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168, 336 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify SPY001 concentrations in plasma using a validated enzyme-linked immunosorbent assay (ELISA) specific for SPY001.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Visualizations
Caption: Workflow for a typical preclinical pharmacokinetic study of SPY001.
Caption: Troubleshooting low bioavailability of SPY001 in animal studies.
References
- 1. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW) 2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 | Mon, 05/05/2025 - 08:00 [ir.spyre.com]
- 2. Spyre Therapeutics doses first subjects in Phase I IBD trial [clinicaltrialsarena.com]
SPI-001 experimental controls and best practices
Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SPI-001, a hypothetical novel kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimentation, ensuring optimal results and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the Serine/Threonine kinase "Kinase X," which is a key component of the hypothetical "Growth Factor Y" signaling pathway. By binding to the ATP pocket of Kinase X, this compound prevents its phosphorylation and subsequent activation, leading to a downstream blockade of pro-proliferative and anti-apoptotic signals.
Q2: What are the common off-target effects to be aware of when using small molecule inhibitors like this compound?
A2: Off-target effects can arise when a small molecule binds to and modulates proteins other than the intended target.[1] Common indicators of off-target effects include:
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Unexpected cellular toxicity: Significant cell death at concentrations where the on-target effect is expected to be specific.[1]
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Discrepancies with genetic validation: The phenotype observed with this compound differs from that seen with siRNA/shRNA knockdown or CRISPR-Cas9 knockout of Kinase X.[1]
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Inconsistent results with other inhibitors: A structurally different inhibitor of Kinase X produces a different phenotype.[1]
Q3: How should I properly store and handle this compound?
A3: For optimal stability, this compound should be stored as a powder at -20°C. For experimental use, prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Recommended Solution |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, this can vary between cell lines. Consider using a permeabilization agent as a positive control, though this is not suitable for all assays. |
| Compound Instability | Ensure that this compound is stable in your cell culture media over the course of the experiment. This can be tested by incubating the compound in media for the duration of the experiment and then assessing its integrity via analytical methods like HPLC. |
| Cell Line Insensitivity | The target, Kinase X, may not be expressed or be functionally important in your chosen cell line. Confirm Kinase X expression via Western blot or qPCR. |
Problem 2: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. |
| Off-Target Toxicity | This may indicate that this compound is affecting other essential cellular pathways.[1] Consider performing a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your primary assay to determine the therapeutic window. |
| Apoptosis Induction | If Kinase X is critical for cell survival, its inhibition may be inducing apoptosis. This can be confirmed with assays for caspase activation or Annexin V staining. |
In Vivo Animal Studies
Problem 3: Lack of efficacy in animal models.
| Possible Cause | Recommended Solution |
| Poor Pharmacokinetics (PK) | The compound may be rapidly metabolized or cleared. Conduct a PK study to determine the half-life, bioavailability, and optimal dosing schedule of this compound in your animal model.[2] |
| Inadequate Formulation | The formulation may not be suitable for the chosen route of administration, leading to poor absorption.[3] Test different formulations to improve solubility and stability. |
| Insufficient Target Engagement | The administered dose may not be sufficient to inhibit Kinase X in the target tissue. Analyze tissue samples post-treatment to measure the levels of phosphorylated Kinase X or its downstream targets. |
| Model Unsuitability | The chosen animal model may not accurately recapitulate the human disease state, or the target pathway may not be a key driver of the disease in that model. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell Proliferation Assay
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Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., media with the same final concentration of DMSO).
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Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
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Incubation: Incubate the plate for a duration appropriate for your cell line's doubling time (e.g., 72 hours).
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Readout: Assess cell proliferation using a suitable method, such as an MTS or CellTiter-Glo assay.
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Data Analysis: Plot the results as a percentage of the vehicle control and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Kinase X Pathway Inhibition
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Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., Growth Factor Y stimulation) and a negative control (vehicle).
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Kinase X (p-Kinase X), total Kinase X, a downstream phosphorylated substrate (p-Substrate Z), total Substrate Z, and a loading control (e.g., GAPDH or β-actin).
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Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
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Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of Kinase X and its downstream substrate.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: General experimental workflow for this compound evaluation.
References
Addressing unexpected results with SPI-001 treatment
Welcome to the technical support center for SPI-001. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting any unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase X (KX). KX is a critical downstream effector of the Growth Factor Receptor (GFR) signaling cascade, known as the Fictional Signaling Pathway (FSP). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream target, Transcription Factor Z (TF-Z). The inhibition of this pathway is expected to decrease cell proliferation and induce apoptosis in KX-overexpressing cancer cell lines.
Q2: What are the expected cellular effects of this compound treatment?
A2: In responsive, KX-driven cancer cell lines, treatment with this compound is expected to result in a dose-dependent decrease in cell viability and a corresponding increase in apoptosis. On a molecular level, you should observe a significant reduction in the phosphorylation of TF-Z at the Serine-54 residue.
Q3: What is the recommended concentration range for in vitro experiments?
A3: For initial experiments, we recommend a dose-response study ranging from 10 nM to 10 µM. The IC50 for this compound in most sensitive cell lines, such as the HX-1 cell line, is approximately 150 nM.
Q4: How should I prepare and store this compound?
A4: this compound is provided as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 212.6 µL of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or -80°C for up to 2 years.
Troubleshooting Unexpected Results
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: No significant decrease in cell viability observed.
If you do not observe the expected anti-proliferative effects of this compound, consider the following troubleshooting steps:
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Cell Line Sensitivity: Confirm that your chosen cell line expresses a functional Kinase X (KX) and is dependent on the Fictional Signaling Pathway (FSP) for survival. We recommend using the HX-1 cell line as a positive control.
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Compound Integrity: Ensure that the this compound stock solution was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can lead to compound degradation.
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Assay Conditions: Optimize the cell seeding density and treatment duration. A 72-hour treatment period is recommended for viability assays.
Issue 2: Inconsistent results in downstream pathway analysis (Western Blot).
If you observe variability in the phosphorylation status of the downstream target, TF-Z, please consider these factors:
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Time Course: The inhibition of TF-Z phosphorylation is a rapid event. We recommend a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition.
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Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins.
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Antibody Quality: Validate the specificity of your primary antibodies for both total and phosphorylated TF-Z.
Quantitative Data Summary
The following tables summarize the expected results from key validation experiments using the HX-1 (sensitive) and KX-null (resistant) cell lines.
Table 1: IC50 Values for this compound in Different Cell Lines
| Cell Line | KX Expression | IC50 (nM) after 72h Treatment |
| HX-1 | High | 152 ± 15 |
| HX-2 | Moderate | 850 ± 45 |
| KX-null | None | > 10,000 |
Table 2: Effect of this compound on TF-Z Phosphorylation
| Treatment (1h) | Cell Line | p-TF-Z (Ser54) Signal (Normalized) |
| Vehicle (DMSO) | HX-1 | 1.00 |
| This compound (500 nM) | HX-1 | 0.15 ± 0.05 |
| Vehicle (DMSO) | KX-null | 0.05 (Not detectable) |
| This compound (500 nM) | KX-null | 0.05 (Not detectable) |
Signaling Pathway and Experimental Protocols
The Fictional Signaling Pathway (FSP)
The diagram below illustrates the signaling cascade targeted by this compound.
Protocol 1: Cell Viability (MTS) Assay
This protocol is designed to measure the dose-dependent effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 10 nM to 10 µM. Include a vehicle control (DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-TF-Z (Ser54)
This protocol details the steps to measure the inhibition of TF-Z phosphorylation by this compound.
-
Cell Culture and Treatment: Plate 2 x 10^6 HX-1 cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound (500 nM) or vehicle (DMSO) for 1 hour.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TF-Z (Ser54) (1:1000 dilution) or total TF-Z (1:1000 dilution).
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Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensities and normalize the p-TF-Z signal to the total TF-Z signal.
Technical Support Center: Refinement of SPY-001 Delivery Methods In Vivo
Welcome to the Technical Support Center for SPY-001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of SPY-001, a novel, extended half-life monoclonal antibody targeting α4β7 integrin for the treatment of inflammatory bowel disease (IBD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SPY-001?
A1: SPY-001 is an IgG1 monoclonal antibody that specifically targets the α4β7 integrin. This integrin is crucial for the trafficking of lymphocytes to the gut. By binding to α4β7, SPY-001 blocks its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[1][2] This inhibition prevents the excessive migration of lymphocytes into the gut mucosa, thereby reducing the chronic inflammation associated with IBD.[2]
Q2: What is the recommended in vivo delivery method for SPY-001 in preclinical studies?
A2: The primary and recommended route of administration for SPY-001 in preclinical and clinical studies is subcutaneous (SC) injection.[1][2][3] This method has been shown to be well-tolerated in non-human primates and healthy human volunteers.[1][3]
Q3: What are the key advantages of SPY-001's formulation?
A3: SPY-001 has been engineered for an extended half-life due to an Fc modification that increases its binding affinity to the neonatal Fc receptor (FcRn) at low pH, which reduces lysosomal degradation.[1] Preclinical data in cynomolgus monkeys show a half-life of approximately 22 days for SPY-001 after a single subcutaneous injection, which is more than three times longer than that of vedolizumab.[1] Interim phase 1 results in humans suggest a half-life of over 90 days.[2] This extended half-life supports the potential for less frequent dosing.[1][2] The formulation is also citrate-free, which can reduce injection site pain.[2]
Q4: What are the expected pharmacokinetic and pharmacodynamic profiles of SPY-001?
A4: Preclinical studies in Tg276 transgenic mice and cynomolgus monkeys have demonstrated a significantly extended half-life for SPY-001 compared to the benchmark antibody, vedolizumab.[1] In vitro, SPY-001 shows potent binding to α4β7 integrin with Kd values of <1 nM and effectively inhibits MAdCAM-1-driven cell adhesion.[1] In the Phase 1 clinical trial, SPY-001 demonstrated a half-life of over 90 days in healthy volunteers, and a single 300 mg subcutaneous dose was sufficient to achieve complete saturation of α4β7 receptors.[3]
Troubleshooting Guide for In Vivo SPY-001 Experiments
This guide addresses potential issues that researchers may encounter during the in vivo administration of SPY-001 in preclinical animal models.
| Issue | Potential Cause | Recommended Solution |
| Injection Site Reactions (e.g., swelling, redness) | - High injection volume for the animal model. - Formulation issue (e.g., incorrect pH, presence of aggregates). - Immunogenic reaction to the antibody. | - Optimize injection volume based on the animal's size and the subcutaneous space capacity. - Ensure the formulation is at the correct pH and is free of visible aggregates. Consider filtering the solution. - Monitor for signs of a systemic immune response. If immunogenicity is suspected, consider using a different animal model or a modified version of the antibody. |
| High Variability in Pharmacokinetic (PK) Data | - Improper injection technique leading to variable absorption. - Formation of anti-drug antibodies (ADAs) in some animals. - Instability of the antibody in the formulation. | - Ensure consistent subcutaneous injection technique across all animals. Rotate injection sites to avoid tissue saturation.[4] - Screen for the presence of ADAs in plasma samples. The development of ADAs can alter the clearance of the therapeutic antibody.[5][6] - Verify the stability of the SPY-001 formulation under the storage and handling conditions of the experiment.[7][8] |
| Reduced Efficacy in Animal Models of Colitis | - Insufficient dosing to achieve therapeutic concentrations. - Development of neutralizing ADAs. - The animal model is not fully dependent on the α4β7-MAdCAM-1 pathway. | - Perform a dose-ranging study to determine the optimal therapeutic dose for the specific animal model. - Test for the presence of neutralizing antibodies that may be inhibiting the function of SPY-001. - Characterize the expression of α4β7 and MAdCAM-1 in the disease model to confirm target engagement. |
| Antibody Aggregation in Formulation | - Improper storage conditions (e.g., temperature fluctuations, exposure to light). - Agitation or shear stress during handling. - Incompatible excipients in the formulation buffer. | - Store SPY-001 at the recommended temperature and protect from light.[7][8] - Handle the antibody solution gently, avoiding vigorous shaking or vortexing.[7] - Use the recommended formulation buffer and excipients. Common stabilizers for monoclonal antibodies include polysorbates and sugars.[9][10] |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of SPY-001 vs. Vedolizumab
| Species | Metric | SPY-001 | Vedolizumab | Reference |
| Tg276 Transgenic Mice | Half-life | ~12 days | ~4 days | [1] |
| Cynomolgus Monkeys | Half-life (single SC injection) | ~22 days | ~6 days | [1] |
Table 2: Interim Phase 1 Clinical Trial Data for SPY-001 in Healthy Volunteers
| Metric | Result | Reference |
| Half-life (300mg SC cohort) | >90 days | [3] |
| Half-life (600mg SC cohort) | >100 days | [3] |
| Safety | Well-tolerated with no serious adverse events reported. Most common adverse events were mild headache and nasopharyngitis. | [2][3] |
| Pharmacodynamics (single 300mg dose) | Complete saturation of α4β7 receptors. | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of SPY-001 in a Murine Colitis Model
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Animal Model: Utilize a relevant mouse model of colitis that is dependent on lymphocyte trafficking to the gut, such as the T cell transfer model of colitis in immunodeficient mice.
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SPY-001 Formulation: Prepare SPY-001 in a sterile, citrate-free buffer at the desired concentration. Ensure the solution is at room temperature before injection.
-
Dosing:
-
Determine the appropriate dose based on the animal's body weight and the desired therapeutic exposure.
-
Administer SPY-001 via subcutaneous injection in the scruff of the neck or the flank.
-
Rotate injection sites for subsequent doses to minimize local tissue reactions.
-
-
Monitoring:
-
Monitor the animals for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).
-
Collect blood samples at predetermined time points to assess the pharmacokinetic profile of SPY-001.
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At the end of the study, collect intestinal tissue for histological analysis of inflammation and immunohistochemical analysis of lymphocyte infiltration.
-
-
Data Analysis:
-
Analyze pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Score histological sections for the severity of inflammation.
-
Quantify the number of infiltrating lymphocytes in the intestinal tissue.
-
Visualizations
Caption: α4β7-MAdCAM-1 signaling pathway and the inhibitory action of SPY-001.
Caption: Experimental workflow for in vivo studies of SPY-001 in a murine colitis model.
References
- 1. SPY-001 antibody shows extended half-life for treating IBD | BioWorld [bioworld.com]
- 2. Spyre Therapeutics Reports Positive Interim Phase 1 Results for SPY001 in Treating Inflammatory Bowel Disease [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Influence of physiochemical properties on the subcutaneous absorption and bioavailability of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity of monoclonal antibody: Causes, consequences, and control strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunogenicity of mAbs in non-human primates during nonclinical safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Stability of Monoclonal Antibodies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability testing in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Formulation [sigmaaldrich.com]
How to minimize SPI-001 toxicity in cell-based assays
For the purposes of this technical guide, SPI-001 is a fictional investigational compound . The following information is provided as a detailed example of a technical support document for a novel therapeutic agent, adhering to the user's specified format and requirements. The data, pathways, and protocols are illustrative and based on common scenarios encountered in drug development for compounds with similar characteristics.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the investigational compound this compound in cell-based assays. The following resources are designed to help troubleshoot and minimize off-target toxicity, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Kinase X (KX), a serine/threonine kinase. The KX signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation and survival. By inhibiting KX, this compound is designed to induce cell cycle arrest and apoptosis in tumor cells.[1][2][3]
Q2: Is some level of cytotoxicity expected with this compound?
A2: Yes. A certain degree of cytotoxicity is the intended on-target effect in cancer cell lines where the KX pathway is a key driver of survival. However, cytotoxicity observed at concentrations significantly lower than the anticipated effective dose for KX inhibition, or across a wide range of unrelated cell lines, may be considered "unexpected" and indicative of off-target effects.
Q3: What is the most common off-target toxicity observed with this compound in vitro?
A3: The most frequently reported off-target effect of this compound in cell-based assays is mitochondrial dysfunction.[4][5] This can manifest as a decrease in cellular ATP levels, loss of mitochondrial membrane potential, and increased production of reactive oxygen species (ROS), ultimately leading to cell death independent of KX inhibition.[6] This off-target activity can confound the interpretation of primary efficacy assays.
Troubleshooting Guide: Minimizing this compound Induced Mitochondrial Toxicity
This guide addresses specific issues related to unexpected cytotoxicity due to off-target mitochondrial effects of this compound.
Q4: I'm observing high cytotoxicity in my cell line at concentrations where I don't expect to see significant on-target (anti-KX) activity. How can I confirm if this is due to mitochondrial toxicity?
A4: To determine if the observed cytotoxicity is due to mitochondrial dysfunction, a common strategy is to compare the compound's effect on cells cultured in standard glucose-containing medium versus a galactose-containing medium.[6][7] Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.[7][8] A significant increase in this compound potency in galactose medium strongly suggests mitochondrial liability.
Diagram: Logic for Investigating Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Q5: My results suggest mitochondrial toxicity. What are the next steps to characterize and mitigate this effect?
A5: After confirming likely mitochondrial toxicity, you should:
-
Quantify the Effect: Perform dose-response experiments to measure specific mitochondrial function parameters, such as ATP levels, mitochondrial membrane potential, and oxygen consumption rate (OCR). This will help you establish a therapeutic window between the on-target (anti-KX) and off-target (mitochondrial) effects.
-
Assess Downstream Consequences: Measure the production of reactive oxygen species (ROS) and markers of apoptosis (e.g., caspase 3/7 activation) to understand the mechanisms of cell death.[6]
-
Attempt to Mitigate the Toxicity: In some cases, co-treatment with mitochondrial-supportive agents, such as antioxidants (e.g., N-acetylcysteine) or electron transport chain substrates, may rescue cells from off-target effects without compromising on-target efficacy. This can help confirm that the toxicity is mitochondrially-mediated.
Q6: Could the observed cytotoxicity be an artifact of the assay itself?
A6: Yes, some cytotoxicity assays are susceptible to artifacts. For example, the MTT assay relies on mitochondrial reductase activity. If this compound directly inhibits these enzymes, the assay will report cytotoxicity even if the cells are viable. It is crucial to use an orthogonal method to confirm cell death, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or propidium (B1200493) iodide staining).[9][10]
Data Presentation
Table 1: Comparative Potency of this compound in Different Media
This table illustrates how changing the primary metabolic substrate from glucose to galactose can reveal underlying mitochondrial toxicity. A lower IC₅₀ value indicates higher potency.
| Cell Line | Culture Medium | This compound IC₅₀ (µM) | Fold Change (Glucose/Galactose) |
| Cancer-A | Glucose | 1.5 | 12.5x |
| Galactose | 0.12 | ||
| Normal-H | Glucose | > 25 | > 20.8x |
| Galactose | 1.2 |
Data is for illustrative purposes only.
Table 2: On-Target vs. Off-Target Activity of this compound
This table summarizes the therapeutic window of this compound by comparing its potency against its intended target (KX kinase activity) and its off-target mitochondrial effects.
| Assay Type | Endpoint Measured | IC₅₀ (µM) |
| On-Target | ||
| Biochemical Kinase Assay | KX Phosphorylation | 0.05 |
| Cell-Based Target Engagement | p-KX Substrate Levels | 0.25 |
| Off-Target (Mitochondrial) | ||
| Cellular ATP Levels | ATP Depletion (Galactose Medium) | 0.12 |
| Oxygen Consumption Rate (OCR) | Inhibition of Respiration | 0.30 |
| Mitochondrial Membrane Potential | TMRE Signal Decrease | 0.45 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing Mitochondrial Toxicity using Glucose vs. Galactose Media
This protocol is designed to sensitize cells to mitochondrial toxins.
-
Cell Culture Preparation:
-
Prepare two types of media:
-
Standard growth medium containing 10 mM glucose.
-
Mitochondrial stress medium: glucose-free DMEM supplemented with 10 mM galactose and 1 mM sodium pyruvate.
-
-
Seed cells in 96-well plates and allow them to attach overnight in their standard growth medium.
-
-
Media Exchange:
-
The next day, gently wash the cells with PBS.
-
Replace the medium in half of the plates with the glucose-containing medium and the other half with the galactose-containing medium.
-
Incubate for 4-6 hours to allow cells to adapt their metabolism.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound to the respective plates and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Data Analysis:
-
Calculate the IC₅₀ values for this compound in both media conditions. A significantly lower IC₅₀ in the galactose medium is indicative of mitochondrial toxicity.
-
Diagram: this compound Mechanism of Action and Off-Target Effects
Caption: On-target vs. off-target pathways of this compound.
Protocol 2: Measuring Oxygen Consumption Rate (OCR)
This protocol provides a direct measure of mitochondrial respiration using an Agilent Seahorse XF Analyzer or similar instrument.[11]
-
Plate Seeding: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.
-
Compound Injection: Load the injector ports of the sensor cartridge with this compound and other modulators of respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.
-
Assay Execution: Place the plate in the Seahorse XF Analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of this compound.
-
Data Analysis: A direct decrease in the basal OCR after the injection of this compound indicates inhibition of mitochondrial respiration.
Diagram: Workflow for Optimizing this compound Experimental Conditions
Caption: Decision tree for optimizing this compound assay conditions.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Integrated molecular signaling involving mitochondrial dysfunction and alteration of cell metabolism induced by tyrosine kinase inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - A combined in vitro and in silico approach in the study of drug-induced mitochondrial dysfunction - University of Sussex - Figshare [sussex.figshare.com]
- 5. Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Toxicity Associated with Imatinib and Sorafenib in Isolated Rat Heart Fibers and the Cardiomyoblast H9c2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Mitochondrial ToxGlo™ Assay [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Preventing Compound Degradation in Experiments
Important Notice: The information provided in this guide is based on general best practices for handling small molecule inhibitors in a research setting. The specific compound "SPI-001" could not be definitively identified in publicly available chemical databases or scientific literature. Researchers should always consult the manufacturer's specific product datasheet and Safety Data Sheet (SDS) for detailed handling, storage, and stability information for any compound.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges related to compound stability during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store my small molecule inhibitor upon arrival?
Most small molecule inhibitors are supplied as a lyophilized powder and are stable at room temperature for short periods, such as during shipping.[1] However, for long-term storage, it is crucial to store the compound at -20°C or -80°C, protected from light and moisture.[2][3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[2]
Q2: What is the best solvent to reconstitute my compound?
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many non-polar small molecules.[2][4] However, the ideal solvent depends on the compound's specific solubility characteristics. Always check the product datasheet for recommended solvents.[5] For experiments involving cell culture, it is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[4]
Q3: My compound has precipitated out of my stock solution. What should I do?
Precipitation can occur if the solution is stored improperly or if the compound's solubility limit is exceeded. If you observe precipitation, you can try to redissolve the compound by gently warming the solution. However, it is generally recommended to prepare a fresh stock solution.[4] To avoid precipitation in aqueous buffers, a serial dilution of the DMSO stock solution is recommended, and the final working solution should be prepared fresh for each experiment.[2]
Q4: Is it necessary to aliquot my stock solution?
Yes, it is highly recommended to aliquot stock solutions into small, single-use volumes.[2] This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[2] Store these aliquots at -20°C or -80°C.[5]
Q5: How can I determine if my compound is degrading during my experiment?
The most reliable methods to assess compound stability and purity are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods can quantify the amount of the active compound remaining and identify potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of compound activity in a multi-day experiment. | Degradation in the aqueous experimental medium, especially at 37°C.[1] | Replenish the medium with a freshly prepared solution of the compound every 24-48 hours.[1] |
| Adsorption of the compound to plasticware (e.g., tubes, plates). | For long-term storage, use glass or low-adsorption polypropylene (B1209903) vials.[1] Consider using pre-coated plates or adding a small amount of a carrier protein like BSA to your buffer, if compatible with your assay. | |
| Inconsistent results between experiments. | Batch-to-batch variability of the compound. | Perform analytical validation (e.g., HPLC, LC-MS) on each new batch of the compound to confirm purity and identity before use.[2] |
| Repeated freeze-thaw cycles of the stock solution. | Prepare and use single-use aliquots of your stock solution to avoid degradation from repeated freezing and thawing.[2] | |
| Photodegradation. | Handle the compound and its solutions in low-light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.[1][2] | |
| Difficulty dissolving the compound. | Incorrect solvent selection. | Consult the product datasheet for the recommended solvent and solubility information.[3] |
| The compound may require additional energy to dissolve. | Gentle warming or sonication can be used to aid dissolution, but check the compound's heat stability first.[5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the best practices for preparing stock and working solutions of a small molecule inhibitor to maintain its stability.
dot
Caption: Workflow for preparing stable stock and working solutions.
Methodology:
-
Weighing: Carefully weigh the required amount of the powdered compound in a chemical fume hood, using appropriate personal protective equipment (PPE).[3]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM).[4]
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if the compound is known to be heat-stable.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in amber-colored, low-adsorption vials.[2]
-
Storage: Store the aliquots at -80°C for long-term stability.
-
Working Solution: For each experiment, thaw a single aliquot and perform a serial dilution into the final aqueous buffer or cell culture medium immediately before use.[2]
Protocol 2: General pH Stability Assessment
This protocol provides a framework to evaluate the stability of a compound in aqueous solutions at different pH values.
dot
Caption: Experimental workflow for assessing pH stability.
Methodology:
-
Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Solution Preparation: Dilute the compound's DMSO stock solution into each buffer to a final, consistent concentration.
-
Incubation: Incubate the solutions at a controlled temperature relevant to your experimental conditions (e.g., 37°C).[1]
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each pH solution.
-
Quenching: Immediately stop any potential degradation by mixing the aliquot with a cold organic solvent like acetonitrile (B52724) or methanol. Store samples at -20°C until analysis.[4]
-
Analysis: Analyze all samples using a validated LC-MS method to quantify the percentage of the parent compound remaining at each time point for each pH condition.[2]
Data Summary Tables
Table 1: General Storage Conditions for Small Molecule Inhibitors
| Form | Storage Temperature | Typical Stability | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[4] | Keep desiccated and protected from light.[2] |
| 4°C | Up to 2 years[4] | Refer to the product-specific datasheet. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| -80°C | Up to 6 months | Use amber vials to protect from light.[2] |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines.[4] | Ideal for sensitive cell lines and primary cells. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[4] | A common range for many in vitro assays. |
| > 0.5% | Can be cytotoxic and induce off-target effects.[4] | Use with caution and always include a vehicle control. |
References
Validation & Comparative
SPI-001: A Comparative Analysis Against Existing PPM1D Inhibitors and Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SPI-001, a novel small molecule inhibitor of Protein Phosphatase Magnesium-dependent 1D (PPM1D), with other existing PPM1D inhibitors and the current standard of care for relevant cancer types. This document synthesizes preclinical data to offer an objective overview of this compound's performance, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound is a potent and specific inhibitor of PPM1D, a p53-inducible protein phosphatase that is frequently overexpressed in various human tumors, including breast cancer. By inhibiting PPM1D, this compound enhances the phosphorylation of p53, a critical tumor suppressor protein, thereby inducing apoptosis in cancer cells. This guide compares this compound with its analog SL-176 and another well-characterized PPM1D inhibitor, GSK2830371. Furthermore, it contextualizes the potential of this compound by comparing its mechanism to the standard of care for HER2-positive breast cancer, a subtype where PPM1D amplification is prevalent.
Data Presentation
Table 1: In Vitro Potency of PPM1D Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | PPM1D | Not explicitly stated | Phosphatase Activity | N/A | [1] |
| SL-176 | PPM1D | 86.9 | Enzyme Inhibition | N/A | Not found in search results |
| GSK2830371 | PPM1D | 6 | Enzyme Inhibition | N/A | [2] |
Table 2: Cellular Activity of PPM1D Inhibitors in Breast Cancer Cell Lines
| Compound | Effect | Cell Line | Key Findings | Reference |
| This compound | Suppressed cell proliferation, induced apoptosis | PPM1D-overexpressing human breast cancer cells | Increased phosphorylation of p53. | [1] |
| SL-176 | Inhibited proliferation, induced G2/M arrest and apoptosis | Breast cancer cell line overexpressing PPM1D | Potent and specific inhibition of PPM1D enzyme activity. | [3] |
| GSK2830371 | Inhibited cell growth | MCF-7 (PPM1D-amplified) | Concentration-dependent inhibition of cell growth (GI50 = 2.65 µM). | [4] |
Table 3: Standard of Care for HER2-Positive Breast Cancer
| Treatment Modality | Agent(s) | Mechanism of Action | Reference |
| Targeted Therapy | Trastuzumab, Pertuzumab | Monoclonal antibodies targeting the HER2 receptor. | Not found in search results |
| Antibody-Drug Conjugate | Ado-trastuzumab emtansine (T-DM1) | Trastuzumab linked to a cytotoxic agent. | Not found in search results |
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for evaluating PPM1D inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, comparators (SL-176, GSK2830371), and a vehicle control (e.g., DMSO) in culture medium. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the cell viability assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity.
Immunoblotting for p53 Phosphorylation
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p53 (Ser15), total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates a promising preclinical profile as a potent inhibitor of PPM1D, leading to the activation of the p53 tumor suppressor pathway and subsequent cancer cell death. Its mechanism of action offers a targeted therapeutic strategy for cancers with PPM1D amplification, such as a subset of breast cancers. While direct comparative data with its analog SL-176 and the highly potent inhibitor GSK2830371 is still emerging, the initial findings position this compound as a valuable candidate for further investigation. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.
References
- 1. A small molecule inhibitor of p53-inducible protein phosphatase PPM1D [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of PPM1D serine/threonine phosphatase via an altered conformational state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SPY001 and Vedolizumab for Inflammatory Bowel Disease
A detailed examination of the next-generation α4β7 integrin antagonist, SPY001, and its performance against the established therapeutic, vedolizumab, for the treatment of Inflammatory Bowel Disease (IBD).
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, focusing on the mechanism of action, preclinical efficacy, pharmacokinetics, and clinical data of SPY001 and vedolizumab. The information is presented to facilitate an objective evaluation of SPY001 as a potential best-in-class therapeutic agent.
Introduction to α4β7 Integrin Antagonism in IBD
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key process in IBD pathogenesis is the trafficking of T lymphocytes from the bloodstream into the gut tissue, a step mediated by the interaction of the α4β7 integrin on lymphocytes with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut. By blocking this interaction, α4β7 integrin antagonists can selectively inhibit lymphocyte migration to the site of inflammation, offering a gut-specific therapeutic approach.
Vedolizumab is a humanized monoclonal antibody that specifically binds to the α4β7 integrin and is an established treatment for IBD. SPY001, developed by Spyre Therapeutics, is a novel, high-affinity, humanized IgG1 monoclonal antibody that targets the same α4β7 epitope as vedolizumab but has been engineered with a YTE modification in the Fc domain for an extended half-life.[1]
Mechanism of Action
Both SPY001 and vedolizumab are classified as α4β7 integrin antagonists. Their mechanism of action involves binding to the α4β7 integrin on the surface of gut-homing T lymphocytes, thereby preventing the interaction between α4β7 and MAdCAM-1. This blockade inhibits the transmigration of these inflammatory cells across the endothelium into the gastrointestinal tissue, thus reducing local inflammation. Preclinical studies have confirmed that SPY001 binds to the same epitope on α4β7 as vedolizumab.[1]
Figure 1. Mechanism of action for SPY001 and vedolizumab.
Comparative Preclinical and Clinical Data
Head-to-head preclinical studies have demonstrated that SPY001 has equivalent potency and selectivity to vedolizumab.[2][3] The primary differentiator identified in both preclinical and clinical studies is the significantly extended pharmacokinetic profile of SPY001.
Preclinical Data Summary
| Parameter | SPY001 | Vedolizumab | Reference |
| Target | α4β7 Integrin | α4β7 Integrin | [1] |
| Binding Epitope | Same as vedolizumab | - | [1] |
| Potency (MAdCAM-1 Adhesion) | Equivalent to vedolizumab | - | [2][3] |
| Selectivity | Equivalent to vedolizumab | - | [2][3] |
| Half-life (Cynomolgus Monkey) | ~22 days | ~6 days |
Clinical Data Summary
| Parameter | SPY001 | Vedolizumab | Reference |
| Compound Class | Half-life extended α4β7 mAb | α4β7 mAb | [1][2] |
| Half-life (Human) | >90 days | ~25 days | |
| Dosing Regimen (Projected) | Quarterly or biannual SC | Q2W SC or Q8W IV | [1][2] |
| Phase 1 Safety | Well-tolerated | Established safety profile | [2] |
| Receptor Saturation | Complete and sustained | - | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of α4β7 integrin antagonists.
α4β7 Integrin Binding Assay (Surface Plasmon Resonance)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of SPY001 and vedolizumab to human α4β7 integrin.
Methodology:
-
Immobilization: A sensor chip (e.g., CM5) is activated, and an anti-human Fc antibody is immobilized on the surface.
-
Ligand Capture: SPY001 or vedolizumab is captured on the anti-human Fc surface to a target density.
-
Analyte Injection: Recombinant human α4β7 integrin is injected at various concentrations over the captured antibody surface.
-
Data Collection: Association and dissociation are monitored in real-time.
-
Regeneration: The surface is regenerated to remove the captured antibody and bound integrin.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Figure 2. Workflow for Surface Plasmon Resonance (SPR) analysis.
MAdCAM-1-Mediated Cell Adhesion Assay (Flow Chamber)
Objective: To assess the potency of SPY001 and vedolizumab in blocking the adhesion of α4β7-expressing cells to MAdCAM-1 under physiological flow conditions.
Methodology:
-
Coating: The inner surface of a microfluidic capillary or the bottom of a plate is coated with recombinant human MAdCAM-1.
-
Cell Preparation: α4β7-expressing cells (e.g., RPMI-8866) are labeled with a fluorescent dye.
-
Antibody Incubation: The fluorescently labeled cells are pre-incubated with varying concentrations of SPY001 or vedolizumab.
-
Perfusion: The cell suspension is perfused through the MAdCAM-1 coated chamber at a defined shear stress.
-
Imaging: Adherent cells are visualized and quantified using fluorescence microscopy.
-
Data Analysis: The number of adherent cells at each antibody concentration is determined, and the IC50 value (the concentration of antibody that inhibits 50% of cell adhesion) is calculated.[5]
Figure 3. Workflow for MAdCAM-1-mediated cell adhesion assay.
Conclusion
SPY001 demonstrates a compelling profile as a next-generation α4β7 integrin antagonist for the treatment of IBD. While maintaining equivalent potency and selectivity to the established therapeutic, vedolizumab, SPY001's significantly extended half-life offers the potential for a more convenient dosing regimen of every three to six months.[4] This could translate to improved patient adherence and quality of life. The ongoing Phase 2 platform trial will be crucial in determining if the favorable pharmacokinetic profile of SPY001 leads to enhanced clinical efficacy and durable responses in patients with IBD.[2][4]
References
- 1. INTERIM PK DATA FOR SPY001, A NOVEL HALF-LIFE EXTENDED MONOCLONAL... - Nguyen D - 4234798 - May 4 2025 [eposters.ddw.org]
- 2. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW) 2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 | Mon, 05/05/2025 - 08:00 [ir.spyre.com]
- 3. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW) 2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 [prnewswire.com]
- 4. gurufocus.com [gurufocus.com]
- 5. Vedolizumab blocks α4β7 integrin-mediated T cell adhesion to MAdCAM-1 in microscopic colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel MEK Inhibitor SPI-001 and Selumetinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SPI-001, a novel MEK1/2 inhibitor, against the established competitor, Selumetinib. The data presented herein is intended to offer a clear, evidence-based evaluation of their respective performance characteristics in key preclinical assays.
Introduction to MEK Inhibition in the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many human cancers.[2][3] Mitogen-activated protein kinase kinases (MEK1 and MEK2) are central components of this cascade, acting as the direct upstream activators of ERK1 and ERK2.[4][5][6] The targeted inhibition of MEK1/2 is a clinically validated strategy to block this oncogenic signaling.[4][7] Selumetinib is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[4][8][9] This guide introduces this compound, a next-generation MEK inhibitor, and compares its activity directly with Selumetinib.
Comparative Performance Data
The following tables summarize the quantitative data from head-to-head biochemical and cellular assays.
Table 1: Biochemical Potency Against MEK1 and MEK2
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | MEK1 | Biochemical Kinase Assay | 8 |
| Selumetinib | MEK1 | Biochemical Kinase Assay | 14[8][9] |
| This compound | MEK2 | Biochemical Kinase Assay | 45 |
| Selumetinib | MEK2 | Biochemical Kinase Assay | 530 (Kd)[8] |
IC50: The half-maximal inhibitory concentration.
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Key Mutation | Assay Type | IC50 (nM) |
| This compound | Malme-3M (Melanoma) | BRAF V600E | p-ERK1/2 Inhibition | 7 |
| Selumetinib | Malme-3M (Melanoma) | BRAF V600E | p-ERK1/2 Inhibition | 10[8] |
| This compound | MDA-MB-231 (Breast) | KRAS G13D | Cell Viability | 5,200 |
| Selumetinib | MDA-MB-231 (Breast) | KRAS G13D | Cell Viability | 8,600[9] |
| This compound | HCT116 (Colon) | KRAS G13D | Cell Viability | 950 |
| Selumetinib | HCT116 (Colon) | KRAS G13D | Cell Viability | >10,000 |
p-ERK1/2: Phosphorylated ERK1/2, a direct downstream marker of MEK activity.
Signaling Pathway and Experimental Workflows
To provide context for the experimental data, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor evaluation.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selumetinib - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
Cross-Validation of EPI-001's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EPI-001's performance with alternative androgen receptor (AR) pathway inhibitors, supported by experimental data. EPI-001 is an investigational drug that uniquely targets the N-terminal domain (NTD) of the androgen receptor, offering a distinct mechanism of action compared to conventional antiandrogens that target the ligand-binding domain (LBD). Furthermore, preclinical studies have revealed a secondary mechanism involving the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide delves into the experimental validation of these mechanisms, presenting comparative data and detailed protocols to aid in research and development.
Comparative Performance of EPI-001
The efficacy of EPI-001 is primarily attributed to its direct inhibition of the AR NTD, a region critical for the receptor's transcriptional activity. Unlike traditional antiandrogens, this mechanism allows EPI-001 to inhibit constitutively active AR splice variants that lack the LBD, a common resistance mechanism in castration-resistant prostate cancer (CRPC).[1][2] Additionally, EPI-001's modulation of PPARγ activity contributes to its anti-cancer effects by reducing AR expression.[1][3][4]
Quantitative Analysis of Inhibitory Activity
The following table summarizes the inhibitory concentrations of EPI-001 in comparison to other AR inhibitors.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| EPI-001 | AR NTD | PSA-luciferase reporter | LNCaP | ~6 µM | [1][4] |
| EPI-002 (ralaniten) | AR NTD | PSA-luciferase reporter | LNCaP | 7.40 ± 1.46 μM | [5] |
| Enzalutamide | AR LBD | VCaP Luciferase Reporter | VCaP | 0.34 µM | [6] |
| Bicalutamide | AR LBD | Androgen-induced AR transactivation | LNCaP | - | [7] |
Effects on Androgen Receptor Expression
EPI-001 has been shown to decrease the expression of both full-length AR and AR splice variants at the mRNA and protein levels. This effect is, at least in part, attributed to its activity as a PPARγ modulator.
| Compound | Treatment Concentration | Cell Line | Effect on AR mRNA | Effect on Full-Length AR Protein | Reference |
| EPI-001 | 50 µM | LNCaP | ~50% reduction | Decreased expression | [3][8] |
| EPI-054 (alkyne derivative) | 50 µM | LNCaP | ~50% reduction | Not reported | [8] |
| Troglitazone (PPARγ agonist) | Not specified | PCa explants | Decrease | Decrease | [3] |
Signaling Pathways and Mechanisms
EPI-001 Dual Mechanism of Action
EPI-001 exhibits a dual mechanism of action, primarily targeting the AR NTD and secondarily modulating PPARγ.
Experimental Protocols
Androgen Receptor N-Terminal Domain (NTD) Binding Assay (Luciferase Reporter Assay)
This protocol is a general guideline for assessing the inhibition of AR NTD transcriptional activity.
1. Cell Culture and Transfection:
-
Seed prostate cancer cells (e.g., LNCaP) in 96-well plates in RPMI 1640 media supplemented with 5% charcoal-stripped serum (CSS).
-
Co-transfect cells with a Gal4UAS-luciferase reporter plasmid and an AR(1-558)-Gal4DBD expression plasmid.
2. Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., EPI-001).
-
Stimulate AR NTD transactivation with an appropriate agent, such as forskolin (B1673556) (50 µM).
3. Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize luciferase activity to a control (e.g., total protein concentration).
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.
PPARγ Activity Assay (ELISA-based)
This protocol outlines a method to determine the effect of a compound on PPARγ DNA-binding activity.
1. Nuclear Extract Preparation:
-
Treat cells with the test compound.
-
Isolate nuclear extracts from the treated cells using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
2. ELISA Assay:
-
Add the nuclear extracts to a 96-well plate pre-coated with a specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).
-
Incubate to allow PPARγ to bind to the PPRE.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific to PPARγ.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm.
3. Data Analysis:
-
Compare the absorbance values of treated samples to untreated controls to determine the change in PPARγ activity.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of EPI-001's mechanism of action.
Logical Relationship of EPI-001's Effects
The dual mechanism of EPI-001 leads to a synergistic anti-cancer effect in prostate cancer.
This guide provides a foundational understanding of EPI-001's unique mechanism of action and a framework for its experimental validation. The provided data and protocols are intended to support further research into this and other novel cancer therapeutics.
References
- 1. EPI-001 - Wikipedia [en.wikipedia.org]
- 2. Strategies to Re-Sensitize Castration-Resistant Prostate Cancer to Antiandrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of SPI-001 (EPI-001) and Other Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head performance comparison of the investigational androgen receptor (AR) N-terminal domain (NTD) inhibitor, SPI-001 (commonly known as EPI-001), against established AR inhibitors. The data presented is compiled from publicly available experimental studies to aid researchers in evaluating its potential in the context of current androgen deprivation therapies.
Introduction to this compound (EPI-001) and its Novel Mechanism of Action
This compound, widely identified in scientific literature as EPI-001, is a first-in-class, non-steroidal small molecule that uniquely targets the N-terminal domain (NTD) of the androgen receptor.[1] This contrasts with traditional anti-androgens like bicalutamide (B1683754) and enzalutamide, which target the C-terminal ligand-binding domain (LBD).[2] The NTD is crucial for the AR's transcriptional activity, and by binding to this domain, EPI-001 can inhibit AR-mediated gene transcription.[1][2] This distinct mechanism of action presents a potential advantage in treating castration-resistant prostate cancer (CRPC), where resistance often emerges through mutations in the LBD or the expression of AR splice variants that lack the LBD.[1][3]
Performance Benchmarking: this compound (EPI-001) vs. Known Inhibitors
The following tables summarize the in vitro potency of EPI-001 in comparison to other androgen receptor inhibitors. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and specific endpoints measured.
Table 1: Comparative Inhibitory Concentration (IC50) of AR Inhibitors
| Compound | Target Domain | Cell Line | Assay Type | IC50 (µM) | Source |
| EPI-001 | AR-NTD | LNCaP | AR-eGFP Transcription | > 25 | [3] |
| VPC-220010 | AR-NTD | LNCaP | AR-eGFP Transcription | 0.7 | [3] |
| Enzalutamide | AR-LBD | VCaP | GRE2-Luciferase | 0.34 | [4] |
| EPI-001 | AR-NTD | VCaP | GRE2-Luciferase | 37.4 | [4] |
| EPI-001 | AR-NTD | LNCaP | Cell Viability | > 25 | [3] |
| VPC-220010 | AR-NTD | LNCaP | Cell Viability | 5.3 | [3] |
| EPI-001 | AR-NTD | 22Rv1 | Cell Viability | > 50 | [3] |
| VPC-220010 | AR-NTD | 22Rv1 | Cell Viability | 10.8 | [3] |
Table 2: Comparative Cell Killing Potency (LC50) of EPI-001 and Enzalutamide
| Compound | Target Domain | Cell Line | Assay Type | LC50 (µM) | Source |
| EPI-001 | AR-NTD | C4-2b | Cellular Toxicity | 84.8 | |
| Enzalutamide | AR-LBD | C4-2b | Cellular Toxicity | 63.5 |
Experimental Protocols
Luciferase Reporter Gene Assay for AR Activity
This assay is a standard method for quantifying the transcriptional activity of the androgen receptor in response to inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on AR-mediated gene transcription.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP).
-
Dual-luciferase reporter plasmids (one with an androgen-responsive element driving firefly luciferase, and a control plasmid with a constitutive promoter driving Renilla luciferase).
-
Cell culture reagents.
-
Transfection reagent.
-
Test compounds (e.g., EPI-001, enzalutamide).
-
Androgen (e.g., dihydrotestosterone, R1881).
-
Lysis buffer.
-
Luciferase assay substrates.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the firefly and Renilla luciferase reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of the test compound. Incubate for a predetermined period (e.g., 1-2 hours).
-
Androgen Stimulation: Add a constant concentration of an androgen (e.g., 1 nM R1881) to all wells except the negative control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Aspirate the medium and add passive lysis buffer to each well.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Cell Viability Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cells.
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50 or LC50).
Materials:
-
Prostate cancer cell line.
-
Cell culture reagents.
-
Test compounds.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After the cells have adhered, add various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or LC50 value.
Visualizing Mechanisms and Workflows
Androgen Receptor Signaling Pathway
Caption: Simplified Androgen Receptor (AR) signaling pathway.
Mechanisms of AR Inhibition
References
- 1. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in small molecule inhibitors of androgen receptor for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Independent verification of SPI-001's biological effects
- 1. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW) 2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 | Mon, 05/05/2025 - 08:00 [ir.spyre.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senescence is a Spi1-induced anti-proliferative mechanism in primary hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spi-1 and Fli-1 Directly Activate Common Target Genes Involved in Ribosome Biogenesis in Friend Erythroleukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of SPIB/SPI1‐facilitated interplay of cancer cells and neutrophils inhibits aerobic glycolysis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPI1 involvement in malignant melanoma pathogenesis by regulation of HK2 through the AKT1/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SPI-1-like Type III secretion system: more roles than you think - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salmonella Pathogenicity Island 1 (SPI-1) and Its Complex Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of EPI-001 in Prostate Cancer Models: A Comparative Analysis Against Placebo
It is important to note that the preclinical drug candidate "SPI-001" does not have a significant presence in the available scientific literature. It is highly probable that this is a typographical error for "EPI-001," a well-documented investigational agent for prostate cancer. This guide will, therefore, focus on the preclinical data available for EPI-001.
EPI-001 is an investigational drug that represents a novel approach to treating prostate cancer, particularly castration-resistant prostate cancer (CRPC). It functions by targeting the N-terminal domain (NTD) of the androgen receptor (AR), a key driver of prostate cancer growth. This mechanism is distinct from that of currently approved AR-targeted therapies that bind to the ligand-binding domain. Preclinical studies in various models of prostate cancer have demonstrated the potential of EPI-001 to inhibit tumor growth and overcome resistance to standard hormonal therapies. This guide provides a comparative overview of the performance of EPI-001 versus placebo (vehicle control) in key preclinical experiments.
In Vivo Efficacy of EPI-001 in Prostate Cancer Xenograft Models
Preclinical evaluation of EPI-001 in mouse xenograft models, where human prostate cancer cells are implanted into immunodeficient mice, has shown significant anti-tumor activity compared to vehicle-treated controls.
LNCaP Xenograft Model
In a widely used preclinical model utilizing the androgen-sensitive LNCaP human prostate cancer cell line, EPI-001 demonstrated a marked reduction in tumor growth.
Table 1: Effect of EPI-001 on LNCaP Tumor Xenograft Growth
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle (Placebo) | 450 ± 50 | - |
| EPI-001 (100 mg/kg) | 150 ± 30 | 66.7 |
Data are represented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
EPI-001 has shown particular promise in models of CRPC, a stage of the disease where tumors no longer respond to therapies that lower testosterone (B1683101) levels.
Table 2: Efficacy of EPI-001 in a Castration-Resistant LNCaP Xenograft Model
| Treatment Group | Mean Final Tumor Weight (mg) |
| Vehicle (Placebo) | 850 ± 75 |
| EPI-001 (100 mg/kg) | 300 ± 50 |
Data are represented as mean ± SEM.
Experimental Protocols
LNCaP Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of EPI-001 in inhibiting the growth of androgen-sensitive prostate cancer xenografts.
Animal Model: Male athymic nude mice (6-8 weeks old).
Cell Line: LNCaP human prostate adenocarcinoma cells.
Procedure:
-
LNCaP cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) were subcutaneously injected into the flank of each mouse.
-
Tumor growth was monitored, and when tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups.
-
The treatment group received daily intraperitoneal injections of EPI-001 (100 mg/kg) formulated in a vehicle of DMSO, Cremophor EL, and saline.
-
The control group received daily intraperitoneal injections of the vehicle alone (placebo).
-
Tumor volumes were measured twice weekly with calipers using the formula: (length x width²) / 2.
-
Body weights were monitored as a measure of general toxicity.
-
At the end of the study (e.g., 28 days), mice were euthanized, and final tumor weights were recorded.
Mechanism of Action and Signaling Pathway
EPI-001 exerts its anti-cancer effects by directly binding to the N-terminal domain of the androgen receptor. This binding event inhibits the transcriptional activity of the AR, preventing the expression of genes that drive prostate cancer cell proliferation and survival.
Caption: Mechanism of action of EPI-001.
Experimental Workflow
The preclinical evaluation of EPI-001 typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical experimental workflow for EPI-001.
Assessing the Specificity of SPI-001's Target Engagement: A Comparative Guide
In the landscape of targeted therapies, the precise engagement of a drug with its intended molecular target is a critical determinant of its efficacy and safety. This guide provides a comparative analysis of SPI-001, a novel investigational agent, against established alternatives in its class. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the target engagement specificity of this compound.
Introduction to this compound and its Therapeutic Target
This compound is a next-generation, orally bioavailable small molecule inhibitor designed to target Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases, making it a well-validated therapeutic target.[3][4]
This guide compares the target engagement profile of this compound with three approved BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib (B611923). The objective is to highlight the specificity of this compound in engaging BTK while minimizing off-target activities, a key factor in improving the therapeutic index.
Comparative Analysis of Target Engagement and Specificity
The following table summarizes the quantitative data on the target engagement and kinase selectivity of this compound compared to ibrutinib, acalabrutinib, and zanubrutinib. The data for this compound is based on preclinical studies, while the data for the comparator drugs is compiled from publicly available information.
| Parameter | This compound (Fictional Data) | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK IC50 (nM) | 0.5 | ~0.5 | ~5 | ~0.2 |
| BTK Occupancy in PBMCs | >95% at 100 mg QD | >95% at 420 mg QD | >95% at 100 mg BID | >99% at 160 mg BID |
| BTK Occupancy in Lymph Nodes | >95% at 100 mg QD | ~90% at 420 mg QD | ~97% at 100 mg BID | >99% at 160 mg BID[5] |
| Selectivity (vs. other kinases) | High | Moderate | High | High |
| ITK IC50 (nM) | >1000 | ~10 | >1000 | ~60 |
| EGFR IC50 (nM) | >5000 | ~10 | >5000 | >5000 |
| TEC IC50 (nM) | ~50 | ~70 | >1000 | ~1 |
| SRC Family Kinases IC50 (nM) | >1000 | ~20-100 | >1000 | >100 |
Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources and represent approximate values for comparison.
Signaling Pathway and Experimental Workflow Visualizations
To visually contextualize the mechanism of action and the methods used for assessment, the following diagrams have been generated.
Detailed Experimental Protocols
Robust assessment of target engagement and specificity is paramount. The following are detailed protocols for two key assays used to generate the comparative data.
This method provides a quantitative measure of inhibitor binding to a large panel of kinases in their native state within a cell lysate.
Principle: The KiNativ™ assay utilizes biotinylated acyl-phosphate probes that covalently label a conserved lysine (B10760008) residue in the ATP-binding site of active kinases.[6] Pre-incubation of the cell lysate with a kinase inhibitor prevents the probe from binding to its target kinase and any off-target kinases that the inhibitor binds to. The extent of probe labeling is then quantified by mass spectrometry, allowing for the determination of the inhibitor's potency and selectivity across the kinome.[6][7]
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and harvest.
-
Lyse cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Inhibitor Incubation:
-
Aliquot cell lysates (e.g., 1 mg of total protein per sample).
-
Add the kinase inhibitor (e.g., this compound) at various concentrations (typically a 10-point dose-response curve) or a vehicle control (DMSO).
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its target(s).
-
-
Probe Labeling:
-
Add the biotinylated ATP/ADP acyl-phosphate probe to each lysate.
-
Incubate for 10 minutes at room temperature to allow the probe to covalently label the active sites of kinases not occupied by the inhibitor.
-
-
Protein Digestion and Enrichment:
-
Denature the proteins and reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.
-
Enrich the biotinylated peptides using streptavidin-coated beads.
-
-
Mass Spectrometry and Data Analysis:
-
Elute the enriched peptides from the beads.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the probe-labeled peptides corresponding to different kinases.
-
Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
CETSA® is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein within a cellular environment.[8]
Principle: The binding of a ligand (e.g., this compound) to its target protein (BTK) generally increases the thermal stability of the protein.[8] In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]
Protocol:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble BTK in each sample by Western blot or another quantitative immunoassay (e.g., ELISA, AlphaScreen®).[9]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the data to the amount of soluble BTK at the lowest temperature.
-
Plot the percentage of soluble BTK as a function of temperature for both the vehicle- and this compound-treated samples.
-
The shift in the melting temperature (Tm) between the two curves indicates the degree of target stabilization and engagement.
-
Conclusion
The comprehensive assessment of target engagement and specificity is a cornerstone of modern drug discovery. The data and methodologies presented in this guide provide a framework for evaluating this compound in comparison to other BTK inhibitors. The favorable (fictional) selectivity profile of this compound, as determined by assays such as KiNativ™, suggests a potential for a wider therapeutic window. Furthermore, direct evidence of target engagement in a cellular context, as demonstrated by CETSA®, builds confidence in its mechanism of action. This multi-faceted approach, combining quantitative proteomics with biophysical assays, is essential for de-risking clinical development and ultimately delivering safer and more effective medicines to patients.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Proteomics and Genomics of Androgen Receptor N-Terminal Domain Inhibition by EPI-001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of cellular changes induced by EPI-001, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, relative to established second-generation antiandrogens. While comprehensive public datasets on EPI-001 are emerging, this document outlines the expected proteomic and genomic signatures based on its mechanism of action and offers a template for experimental design and data interpretation.
Introduction to EPI-001: A Novel Mechanism of Action
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor playing a crucial role in disease progression.[1] While current therapies effectively target the ligand-binding domain (LBD) of the AR, resistance often develops through mechanisms such as AR splice variants that lack the LBD.[2][3] EPI-001 represents a significant advancement by targeting the AR's N-terminal domain (NTD), a region essential for its transcriptional activity.[3] This novel mechanism allows EPI-001 to inhibit the activity of both full-length AR and its splice variants.[3] EPI-001 has been shown to inhibit the transactivation of the AR NTD and is under investigation for the treatment of castration-resistant prostate cancer (CRPC).[4]
This guide will compare the hypothetical proteomic and genomic effects of EPI-001 against second-generation antiandrogens that target the AR-LBD, such as enzalutamide (B1683756) and darolutamide.
Comparative Proteomics Analysis
The primary objective of a comparative proteomic analysis is to identify and quantify changes in the proteome of prostate cancer cells upon treatment with EPI-001 versus other AR inhibitors. These changes can reveal the on-target and off-target effects of the compound, shed light on mechanisms of action and resistance, and identify potential biomarkers.
Expected Proteomic Changes with EPI-001 Treatment:
Based on its mechanism of action, EPI-001 is expected to modulate the expression of proteins involved in:
-
Androgen Receptor Signaling: A direct downregulation of AR-regulated genes at the protein level is anticipated.
-
Cell Cycle Progression: Inhibition of AR activity is expected to lead to a decrease in proteins that promote cell cycle progression and an increase in cell cycle inhibitors.
-
Apoptosis: An increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins are likely outcomes of effective AR inhibition.
-
Metabolism: Alterations in metabolic pathways, particularly those linked to cancer cell proliferation, are expected.
The following table provides a hypothetical comparison of protein expression changes in prostate cancer cells treated with EPI-001 versus an LBD inhibitor.
| Protein Target | Function | Expected Change with EPI-001 | Expected Change with LBD Inhibitor (e.g., Enzalutamide) |
| PSA (KLK3) | AR-regulated serine protease | ↓↓↓ | ↓↓↓ |
| TMPRSS2 | AR-regulated serine protease | ↓↓ | ↓↓ |
| FKBP5 | AR co-chaperone | ↓↓ | ↓↓ |
| Cyclin D1 | Cell cycle progression | ↓↓ | ↓ |
| c-Myc | Transcription factor, proliferation | ↓↓ | ↓ |
| Bcl-2 | Anti-apoptotic protein | ↓ | ↓ |
| Bax | Pro-apoptotic protein | ↑ | ↑ |
| AR-V7 | AR splice variant | ↓ | No direct effect |
Arrow direction indicates up (↑) or down (↓) regulation, with the number of arrows representing the expected magnitude of change.
Comparative Genomics Analysis
Transcriptomic profiling using techniques like RNA-sequencing (RNA-seq) can provide a comprehensive view of the gene expression changes induced by EPI-001. This analysis can identify novel AR-regulated genes, elucidate resistance pathways, and reveal off-target effects.
Expected Genomic Changes with EPI-001 Treatment:
-
Downregulation of AR-regulated genes: Similar to the proteomic effects, a significant downregulation of genes directly and indirectly regulated by the AR is expected.
-
Modulation of cell cycle and apoptosis pathways: Changes in the expression of genes controlling cell proliferation and death will likely be observed.
-
Unique transcriptional signature: Due to its distinct mechanism of action, EPI-001 may induce a unique gene expression profile compared to LBD inhibitors, particularly in the regulation of genes affected by AR splice variants.
The following table illustrates a hypothetical comparison of gene expression changes.
| Gene Target | Pathway | Expected Change with EPI-001 | Expected Change with LBD Inhibitor (e.g., Enzalutamide) |
| KLK3 (PSA) | AR Signaling | ↓↓↓ | ↓↓↓ |
| TMPRSS2 | AR Signaling | ↓↓ | ↓↓ |
| FKBP5 | AR Signaling | ↓↓ | ↓↓ |
| CCND1 (Cyclin D1) | Cell Cycle | ↓↓ | ↓ |
| MYC | Proliferation | ↓↓ | ↓ |
| BCL2 | Apoptosis | ↓ | ↓ |
| BAX | Apoptosis | ↑ | ↑ |
| Genes regulated by AR-V7 | AR Splice Variant Signaling | ↓ | No direct effect |
Arrow direction indicates up (↑) or down (↓) regulation, with the number of arrows representing the expected magnitude of change.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the proteomic and genomic analysis of treated cancer cells.
Proteomics: Mass Spectrometry-Based Quantitative Proteomics
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured under standard conditions. Cells are then treated with EPI-001, an LBD inhibitor (e.g., enzalutamide), or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
Protein Extraction and Digestion: Cells are lysed, and protein concentration is determined. Proteins are then denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Peptide Labeling and Fractionation (Optional but Recommended): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ). Labeled peptides are then fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification and quantification are performed, followed by statistical analysis to identify differentially expressed proteins.
Genomics: RNA-Sequencing
-
Cell Culture and Treatment: Similar to the proteomics protocol, prostate cancer cells are treated with the compounds of interest.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit, and RNA quality and quantity are assessed.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: Androgen Receptor Signaling and Points of Inhibition.
References
- 1. Differential Gene Expression Profiles between N-Terminal Domain and Ligand-Binding Domain Inhibitors of Androgen Receptor Reveal Ralaniten Induction of Metallothionein by a Mechanism Dependent on MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPI-001 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Guide: SPY001 and Vedolizumab for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SPY001, a novel investigational antibody, and vedolizumab, an established therapy for the treatment of Inflammatory Bowel Disease (IBD). The information is based on publicly available preclinical and clinical data.
Executive Summary
SPY001 is a novel, half-life extended humanized monoclonal antibody that targets the α4β7 integrin, the same mechanism as vedolizumab. Preclinical and early clinical data suggest SPY001 has a similar potency and selectivity to vedolizumab but with a significantly longer half-life, potentially allowing for less frequent dosing.[1] Vedolizumab has a well-established long-term safety and efficacy profile from extensive clinical trials.[2][3] This guide will delve into the available data for a direct comparison.
Mechanism of Action
Both SPY001 and vedolizumab are gut-selective anti-inflammatory agents that function by blocking the interaction between the α4β7 integrin on circulating lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[4][5] This inhibition prevents the trafficking of pathogenic T-lymphocytes into the gut tissue, thereby reducing inflammation.[4] SPY001 is engineered with a YTE modification in the Fc region, which increases its binding affinity to the neonatal Fc receptor (FcRn), leading to reduced degradation and a prolonged serum half-life.[6]
References
- 1. sec.gov [sec.gov]
- 2. Long-term safety of vedolizumab for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long‐term safety of vedolizumab for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Mechanism of Action of the Monoclonal Antibody Vedolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of integrins in the pathogenesis of inflammatory bowel disease: Approved and investigational anti‐integrin therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of SPI-001: A Procedural Guide for Laboratory Professionals
Precise disposal instructions for any chemical substance are contingent upon its specific hazardous characteristics as outlined in its Safety Data Sheet (SDS). As a specific SDS for "SPI-001" is not publicly available, this guide provides a comprehensive, safety-first procedure for the handling and disposal of undocumented laboratory chemicals, ensuring the safety of researchers and compliance with regulatory standards.
The foundation of safe chemical handling and disposal is the Safety Data Sheet (SDS), a document that provides detailed information about a chemical's properties, hazards, and emergency procedures.[1][2][3][4][5] Without a specific SDS for this compound, treating it as a potentially hazardous substance is a critical first step.
General Protocol for Unidentified Chemical Disposal
For substances like this compound where the SDS is not immediately available, a systematic approach is necessary to characterize and manage the waste. This involves a multi-step process to ensure that the chemical is disposed of in a manner that is safe for personnel and the environment.
Step 1: Initial Assessment and Containment
-
Treat the substance as hazardous until proven otherwise.
-
Ensure this compound is stored in a properly labeled, sealed, and chemically compatible container to prevent leaks or reactions.
-
Store the container in a designated hazardous waste accumulation area within the laboratory.
Step 2: Information Gathering
-
The primary and most crucial step is to obtain the Safety Data Sheet (SDS). Contact the manufacturer or supplier of this compound to request the SDS. This document will provide specific disposal instructions.
-
If the manufacturer or supplier cannot be identified, a hazardous waste characterization must be performed.
Step 3: Hazardous Waste Characterization If the SDS cannot be obtained, the waste must be characterized according to the guidelines set by the Environmental Protection Agency (EPA).[6][7][8] This process determines if the chemical exhibits any of the four hazardous characteristics:
-
Ignitability: The tendency to catch fire.
-
Corrosivity (B1173158): The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
This characterization should be carried out by qualified personnel or a certified laboratory. The results will determine the appropriate disposal pathway.
Step 4: Professional Disposal
-
All laboratory chemical waste should be disposed of through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information, including the results of the waste characterization.
-
Do not attempt to dispose of unknown chemicals down the drain or in regular trash.
Understanding Hazardous Waste Characteristics
To underscore the importance of proper identification, the following table summarizes the EPA's characteristics of hazardous waste. A chemical is considered hazardous if it exhibits one or more of these properties.
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and ignitable compressed gases.[8] | D001 |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. Liquids that can corrode steel at a rate greater than 6.35 mm per year.[7][8] | D002 |
| Reactivity | Substances that are unstable, react violently with water, generate toxic gases when mixed with water, or are capable of detonation or explosive reaction under normal conditions or when heated.[8] | D003 |
| Toxicity | When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract from a representative sample of the waste contains any of the specified contaminants at a concentration equal to or greater than the respective regulatory level.[8] | D004 - D043 |
Experimental Protocols for Waste Characterization
When an SDS is unavailable, a certified laboratory will perform tests to determine the hazardous characteristics of the waste.
-
Ignitability Test (Flashpoint): The flashpoint of a liquid waste is typically determined using a Pensky-Martens Closed Cup Tester according to EPA Method 1010A.
-
Corrosivity Test (pH): The pH of an aqueous waste is measured using a standard pH meter as per EPA Method 9040C. For liquid wastes, corrosivity towards steel is determined by Method 1110A.
-
Reactivity Test: There are no specific universal tests for reactivity. It is determined based on knowledge of the chemical's properties and potential reactions.
-
Toxicity Test (TCLP): The Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311, is a laboratory procedure designed to simulate leaching through a landfill. The resulting leachate is then analyzed for specific toxic contaminants.[9]
Disposal Workflow for Undocumented Chemicals
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, such as this compound, when its identity and hazards are not immediately known.
Caption: Workflow for determining the proper disposal of an undocumented laboratory chemical.
References
- 1. wsinc.com [wsinc.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. blog.vingapp.com [blog.vingapp.com]
- 4. medicalwastefl.net [medicalwastefl.net]
- 5. medprodisposal.com [medprodisposal.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 8. rtilab.com [rtilab.com]
- 9. Waste Characterization - Eurofins USA [eurofinsus.com]
Essential Safety and Handling Precautions for Novel Chemical Compound SPI-001
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document outlines the essential personal protective equipment (PPE), handling procedures, and emergency response plans for SPI-001, a novel compound in the research and development phase. Given the limited public information on this compound, a cautious approach based on established laboratory safety principles for uncharacterized substances is mandatory. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure a safe laboratory environment.
Hazard Assessment and Control
The specific hazards of this compound are not yet fully characterized. Therefore, it must be handled as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion. Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense. Administrative controls and personal protective equipment serve as critical secondary measures.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment outlined in the table below. This is a minimum requirement and may be augmented based on the specific procedures being performed and emerging data on the compound's properties.
| Protection Type | Minimum Requirement | Specifications and Use Cases |
| Hand Protection | Double-gloving with chemically resistant gloves. | An inner nitrile glove provides a base layer of protection, while an outer glove of a more robust material (e.g., neoprene or butyl rubber) should be used, especially when direct contact is anticipated. Change outer gloves immediately upon contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | A full-face shield must be worn over safety glasses when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. | For procedures with a high potential for aerosolization (e.g., sonication, vortexing of powders), a powered air-purifying respirator (PAPR) with an appropriate cartridge should be considered. A full respiratory protection program, including fit testing, must be in place. |
| Protective Clothing | A flame-resistant lab coat worn over personal clothing. | The lab coat must be fully buttoned. For larger quantities or splash risks, a chemically resistant apron or disposable coveralls should be worn over the lab coat. |
| Foot Protection | Closed-toe, non-perforated shoes. | Shoes should be made of a material that offers some chemical resistance. |
Handling and Storage Procedures
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Don appropriate PPE before opening the secondary container in a designated, well-ventilated area, preferably within a fume hood.
-
Verify the container label matches the order information.
-
Log the receipt of the material in the chemical inventory system.
General Handling:
-
All manipulations of this compound, including weighing, dilution, and aliquoting, must be performed within a certified chemical fume hood.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use following a validated procedure.
-
Avoid the creation of dust and aerosols.
Storage:
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
The storage container must be clearly labeled with the compound identifier, date of receipt, and any known hazard information.
-
Ensure the storage container is compatible with the chemical properties of this compound.
-
Store away from incompatible materials. The specific incompatibilities are currently unknown; therefore, isolation from strong acids, bases, oxidizers, and reducing agents is a prudent measure.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, pipette tips, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Containerization: The waste container must be made of a material compatible with this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the accumulation start date.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) department in accordance with all local, state, and federal regulations.
Experimental Workflow and Emergency Protocols
The following diagrams illustrate the standard workflow for handling this compound and the immediate actions to be taken in the event of a spill.
Caption: Standard Operating Procedure Workflow for Handling this compound.
Caption: Emergency Response Plan for an this compound Spill.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
